3,4,5-Trifluorobenzoylacetonitrile
Description
BenchChem offers high-quality 3,4,5-Trifluorobenzoylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trifluorobenzoylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-3-5(8(14)1-2-13)4-7(11)9(6)12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAUWLHJOAFANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375309 | |
| Record name | 3,4,5-Trifluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-50-5 | |
| Record name | 3,4,5-Trifluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorobenzoylacetonitrile
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Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,4,5-trifluorobenzoylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, experimental protocols, and the rationale behind procedural choices. We will explore the prevalent Claisen-type condensation reactions, analyze the critical parameters influencing yield and purity, and present comparative data to inform synthetic strategy.
Introduction: The Significance of 3,4,5-Trifluorobenzoylacetonitrile
3,4,5-Trifluorobenzoylacetonitrile, a β-ketonitrile, is a highly versatile building block in organic synthesis.[1][2] The presence of the trifluorinated phenyl ring and the reactive keto and nitrile functionalities make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[2] These heterocyclic scaffolds are central to the discovery of novel therapeutic agents and agrochemicals, where the fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[3] The unique electronic properties imparted by the fluorine atoms also make this intermediate a subject of interest in materials science.
This guide will focus on the practical synthesis of 3,4,5-trifluorobenzoylacetonitrile, emphasizing robust and scalable methodologies.
Primary Synthetic Pathways
The most common and efficient route to 3,4,5-trifluorobenzoylacetonitrile involves the Claisen-type condensation of a 3,4,5-trifluorobenzoyl derivative with acetonitrile. This reaction leverages the acidity of the α-protons of acetonitrile to form a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the benzoyl precursor.
Pathway A: Condensation of Ethyl 3,4,5-Trifluorobenzoate with Acetonitrile
This is a widely employed method that utilizes a readily available starting material, ethyl 3,4,5-trifluorobenzoate. The reaction is a form of crossed Claisen condensation.[4][5][6][7]
Reaction Scheme:
Caption: Pathway A: Claisen condensation of an ester with acetonitrile.
2.1.1. Mechanistic Insights and Rationale for Experimental Choices
The core of this reaction is the deprotonation of acetonitrile (pKa ≈ 31.3 in DMSO) to form the corresponding carbanion.[8] This requires a strong base.
-
Choice of Base: While traditional Claisen condensations often use alkoxides like sodium ethoxide, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are generally preferred for deprotonating acetonitrile to drive the reaction to completion.[1][4] The use of a non-nucleophilic base is crucial to avoid side reactions with the ester starting material. The driving force for the reaction is the formation of a highly resonance-stabilized enolate anion of the β-ketonitrile product after the initial condensation.[7][9]
-
Solvent Selection: Anhydrous, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dimethylformamide (DMF) are typically used to prevent quenching of the strong base and the acetonitrile anion.
-
Temperature Control: The initial deprotonation is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The subsequent condensation reaction may be allowed to proceed at room temperature or with gentle heating.
2.1.2. Experimental Protocol
Materials:
-
Ethyl 3,4,5-trifluorobenzoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetonitrile (2-3 equivalents) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the acetonitrile anion.
-
Add a solution of ethyl 3,4,5-trifluorobenzoate (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
2.1.3. Data Summary
| Parameter | Condition | Rationale |
| Base | NaH, KOt-Bu | Strong, non-nucleophilic base to efficiently deprotonate acetonitrile. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvent to prevent quenching of the base and anion. |
| Temperature | 0 °C to room temperature | Controlled deprotonation and subsequent condensation. |
| Stoichiometry | Acetonitrile in excess | Drives the equilibrium towards product formation. |
| Typical Yield | 60-80% | Dependant on reaction conditions and purification. |
Pathway B: Acylation of Acetonitrile using 3,4,5-Trifluorobenzoyl Chloride
An alternative approach involves the use of a more reactive acylating agent, 3,4,5-trifluorobenzoyl chloride. This method can often proceed under milder conditions and with shorter reaction times.
Reaction Scheme:
Caption: Pathway B: Acylation of acetonitrile with an acid chloride.
2.2.1. Mechanistic Insights and Rationale for Experimental Choices
-
Acylating Agent: 3,4,5-Trifluorobenzoyl chloride is a highly electrophilic and reactive acylating agent. Its preparation from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride is a standard procedure.
-
Base Selection: While strong bases like NaH can be used, organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are often employed for the deprotonation of acetonitrile in this context. These bases are extremely strong and require careful handling under anhydrous and inert conditions.
-
Reaction Conditions: The high reactivity of the acyl chloride allows the reaction to be carried out at low temperatures (e.g., -78 °C to 0 °C), which helps to minimize the formation of byproducts.
2.2.2. Experimental Protocol
Materials:
-
3,4,5-Trifluorobenzoyl chloride
-
Acetonitrile (anhydrous)
-
n-Butyllithium (in hexanes) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Organic solvents for extraction and chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve anhydrous acetonitrile (2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 3,4,5-trifluorobenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography.
2.2.3. Data Summary
| Parameter | Condition | Rationale |
| Acylating Agent | 3,4,5-Trifluorobenzoyl Chloride | Highly reactive, allowing for milder reaction conditions. |
| Base | n-BuLi, LDA | Very strong bases for efficient deprotonation at low temperatures. |
| Solvent | Anhydrous THF | Aprotic and suitable for low-temperature reactions. |
| Temperature | -78 °C to room temperature | Minimizes side reactions with the highly reactive acyl chloride. |
| Typical Yield | 70-90% | Generally higher yields due to the increased reactivity of the starting material. |
Starting Material Synthesis
The availability of the starting materials, ethyl 3,4,5-trifluorobenzoate and 3,4,5-trifluorobenzoyl chloride, is crucial. These are typically prepared from 3,4,5-trifluorobenzoic acid.
Synthesis of 3,4,5-Trifluorobenzoic Acid
One common route to 3,4,5-trifluorobenzoic acid involves the nitration of a suitable trifluorobenzene derivative, followed by reduction of the nitro group to an amine, diazotization, and subsequent cyanation, and finally hydrolysis of the nitrile. Another approach is the oxidation of 3,4,5-trifluorotoluene.
Esterification and Acyl Chloride Formation
-
Ethyl 3,4,5-trifluorobenzoate: This can be synthesized from 3,4,5-trifluorobenzoic acid via Fischer esterification, using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.
-
3,4,5-Trifluorobenzoyl Chloride: This is readily prepared by treating 3,4,5-trifluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.
Purification and Characterization
Purification of 3,4,5-trifluorobenzoylacetonitrile is typically achieved through column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and nitrile functional groups.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Considerations
-
Strong Bases: Sodium hydride, potassium tert-butoxide, n-butyllithium, and LDA are highly reactive and corrosive. They must be handled with extreme care in an inert, anhydrous environment.
-
Acyl Chlorides: 3,4,5-Trifluorobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are flammable and should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of 3,4,5-trifluorobenzoylacetonitrile is most effectively achieved through Claisen-type condensation reactions. The choice between using an ester or an acyl chloride as the starting material will depend on factors such as the desired reaction scale, available reagents, and required purity. The acylation of acetonitrile with 3,4,5-trifluorobenzoyl chloride generally offers higher yields and shorter reaction times but requires the use of more hazardous organolithium bases. Both pathways, when executed with careful attention to anhydrous conditions and appropriate temperature control, provide reliable access to this valuable synthetic intermediate.
References
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Pienaar, D., Butsi, K. R., Rousseau, A., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2827–2837. [Link]
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Ji, J., Li, T., & Bunce, R. A. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(10), 1965–1968. [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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Exam Job Expert. (n.d.). Claisen Condensation. Retrieved from [Link]
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Fiveable. (n.d.). 3.5 Claisen condensation. In Organic Chemistry II. Retrieved from [Link]
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Wikipedia. (2023, December 29). Claisen condensation. In Wikipedia. Retrieved from [Link]
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Kiyokawa, K., & Minakata, S. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry, 22(18), 3536-3555. [Link]
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Trost, B. M., & Rao, M. (2018). Catalytic Enantioselective α-Allenylation of Acetonitrile. ChemRxiv. [Link]
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
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Chemical properties of 3,4,5-Trifluorobenzoylacetonitrile
An In-depth Technical Guide to the Chemical Properties and Applications of 3,4,5-Trifluorobenzoylacetonitrile
Introduction
3,4,5-Trifluorobenzoylacetonitrile, also known by its systematic IUPAC name 3-(3,4,5-trifluorophenyl)-3-oxopropanenitrile, is a highly functionalized aromatic ketone. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of reactive centers and the profound electronic influence of its trifluorinated phenyl ring. The structure incorporates three key features: a trifluorobenzoyl group, an acidic α-methylene bridge, and a nitrile moiety. This trifecta of functionalities makes it a versatile synthetic intermediate.
The strategic placement of three fluorine atoms on the phenyl ring dramatically alters the molecule's electronic properties, enhancing the reactivity of the adjacent carbonyl and methylene groups. Fluorine's high electronegativity serves to withdraw electron density, which is a critical attribute for modulating the physicochemical and pharmacokinetic properties of derivative compounds. In drug development, the incorporation of fluorinated motifs is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity to biological targets.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3,4,5-Trifluorobenzoylacetonitrile, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
The intrinsic properties of a molecule are foundational to its application. Below is a summary of the key physicochemical and predicted spectroscopic data for 3,4,5-Trifluorobenzoylacetonitrile.
Physical and Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-(3,4,5-Trifluorophenyl)-3-oxopropanenitrile | - |
| CAS Number | 842140-50-5 | [1] |
| Molecular Formula | C₉H₄F₃NO | [1] |
| Molecular Weight | 199.13 g/mol | [1] |
| Appearance | Predicted to be a white to off-white solid | Inferred from analogues[2] |
| Melting Point | Not publicly available. The non-fluorinated analogue, benzoylacetonitrile, melts at 82-83 °C. | [3] |
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Expected to appear as a multiplet (likely a doublet of triplets) in the range of δ 7.6-7.9 ppm. The strong electron-withdrawing effect of the three fluorine atoms and the benzoyl group deshields these protons, shifting them downfield.
-
Methylene Protons (-CH₂-): Expected to appear as a sharp singlet around δ 4.0-4.5 ppm. These protons are significantly deshielded due to their position between two strong electron-withdrawing groups (carbonyl and nitrile). The acidity of these protons can lead to exchange with D₂O. For comparison, the methylene protons in 4-fluorophenylacetonitrile appear at δ 3.71 ppm.[4]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): Predicted to be in the δ 185-195 ppm range.
-
Nitrile Carbon (C≡N): Predicted around δ 115-120 ppm.
-
Aromatic Carbons (C-F): Expected in the δ 140-160 ppm range, exhibiting large one-bond C-F coupling constants (¹JCF ≈ 240–260 Hz).
-
Methylene Carbon (-CH₂-): Predicted around δ 30-35 ppm.
-
-
¹⁹F NMR Spectroscopy:
-
The fluorine nucleus is highly sensitive in NMR.[5] The spectrum is expected to show two signals due to molecular symmetry.
-
F4 (para): A triplet, due to coupling with the two meta-fluorines (F3, F5). Expected chemical shift around -130 to -140 ppm.
-
F3, F5 (meta): A doublet, due to coupling with the para-fluorine (F4). Expected chemical shift around -155 to -165 ppm. Aromatic fluorine chemical shifts are typically found between +80 to +170 ppm relative to neat CFCl₃.[6]
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is predicted between 1690-1710 cm⁻¹. The conjugation with the aromatic ring and the electron-withdrawing nature of the fluorine atoms will influence this frequency.
-
C≡N Stretch: A medium, sharp absorption band is expected in the range of 2250-2260 cm⁻¹. For comparison, the nitrile stretch in benzoylacetonitrile is observed in this region.[7]
-
C-F Stretch: Strong absorption bands are expected between 1100-1300 cm⁻¹.
-
Synthesis and Handling
Recommended Synthetic Protocol: Crossed Claisen Condensation
The most direct and industrially scalable synthesis of 3,4,5-Trifluorobenzoylacetonitrile is the crossed Claisen condensation. This reaction involves the acylation of the acetonitrile carbanion with an appropriate ester, such as methyl 3,4,5-trifluorobenzoate. The use of a strong, non-nucleophilic base like sodium hydride is critical for deprotonating acetonitrile to initiate the reaction.
Step-by-Step Experimental Methodology
This protocol is designed to be self-validating, with clear steps for reaction, work-up, and purification.
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF, 50 mL).
-
Anion Formation: Cool the suspension to 0 °C in an ice bath. Add anhydrous acetonitrile (1.5 eq) dropwise via syringe over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Acylation: Dissolve methyl 3,4,5-trifluorobenzoate (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting ester is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the final product.
Safety and Handling
While specific toxicity data for 3,4,5-Trifluorobenzoylacetonitrile is not available, data from analogous β-ketonitriles suggests the following precautions:
-
Hazard Classification: Based on similar compounds, it should be handled as harmful if swallowed (Acute Tox. 4 Oral), a potential skin sensitizer, and causing serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,4,5-Trifluorobenzoylacetonitrile is governed by the interplay between its ketone, nitrile, and activated methylene functionalities. The strong electron-withdrawing nature of the trifluorophenyl ring is a key determinant of its chemical behavior.
Acidity and Enolate Formation
The protons on the α-methylene carbon are significantly acidic (pKa estimated in the range of 10-12 in DMSO) because the resulting carbanion is stabilized by resonance delocalization onto both the carbonyl oxygen and the nitrile nitrogen. The inductive effect of the trifluorophenyl group further enhances this acidity compared to non-fluorinated benzoylacetonitrile. This facile deprotonation allows the molecule to serve as an excellent carbon nucleophile.
Versatility in Heterocyclic Synthesis
β-Ketonitriles are premier building blocks for constructing a wide variety of heterocyclic scaffolds, which form the core of many pharmaceutical agents.[8]
-
Pyrazole Synthesis: Reaction with hydrazine or substituted hydrazines readily affords 5-amino-3-(3,4,5-trifluorophenyl)pyrazoles. This reaction proceeds via condensation with the ketone followed by intramolecular cyclization of the hydrazine onto the nitrile group.
-
Pyridone Synthesis: Condensation with active methylene compounds like malononitrile or ethyl cyanoacetate, often under basic conditions, can lead to highly substituted 2-pyridones.[9]
-
Pyrimidine Synthesis: Cyclocondensation with amidines or guanidine provides access to aminopyrimidine derivatives.
Reactions of the Nitrile and Carbonyl Groups
The individual functional groups can also be targeted for transformation:
-
Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding β-ketoamide or β-ketoacid. It can also undergo nucleophilic addition.[10]
-
Carbonyl Group: The ketone can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, a β-hydroxynitrile.
Applications in Drug Discovery and Materials Science
The true value of 3,4,5-Trifluorobenzoylacetonitrile lies in its application as a strategic building block for creating novel molecules with enhanced properties.
The Role of Fluorine in Modulating Pharmacological Properties
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 3,4,5-trifluorophenyl motif can impart several beneficial effects:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[3]
-
Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), or other orthogonal multipolar interactions within a protein's binding pocket, thereby increasing target affinity and selectivity.
Workflow in Fragment-Based Drug Discovery
3,4,5-Trifluorobenzoylacetonitrile is an ideal starting point for generating a library of diverse heterocyclic compounds for high-throughput screening.
Conclusion
3,4,5-Trifluorobenzoylacetonitrile is a potent and versatile chemical intermediate. Its value is derived from the strategic combination of a highly activated methylene group and a trifluorinated aromatic ring. The principles and protocols outlined in this guide demonstrate its utility in constructing complex molecular architectures, particularly the heterocyclic systems that are prevalent in modern pharmaceuticals. The predictable influence of the fluorine substituents on key drug-like properties makes this compound an authoritative choice for researchers and scientists aiming to accelerate the development of next-generation therapeutics and advanced materials.
References
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SpectraBase. (n.d.). 1,3,5-Trifluorobenzene. Retrieved January 30, 2026, from [Link]
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Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 30, 2026, from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 30, 2026, from [Link]
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SpectraBase. (n.d.). 1,2,4-Trifluorobenzene. Retrieved January 30, 2026, from [Link]
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ATB (Automated Topology Builder). (n.d.). 1,1,1-TRIFLUOROPROPANE. Retrieved January 30, 2026, from [Link]
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- Eby, C. J., & Hauser, C. R. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 723–725.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
-
PubChem. (n.d.). 3,4,5-Trifluorobenzonitrile. Retrieved January 30, 2026, from [Link]
-
NIST. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
-
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved January 30, 2026, from [Link]
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Technical Guide: Spectroscopic Characterization of 3,4,5-Trifluorobenzoylacetonitrile
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile (TFBA) is a critical "privileged scaffold" intermediate, primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Balofloxacin derivatives) and kinase inhibitors. Its structural integrity is defined by the electron-deficient 3,4,5-trifluorophenyl moiety coupled with a reactive
For researchers in drug development, validating TFBA is non-trivial due to two primary factors:
-
Keto-Enol Tautomerism: The acidity of the
-methylene protons leads to solution-state equilibrium, complicating NMR integration. -
Fluorine Coupling: The presence of three fluorine atoms induces complex splitting patterns (
, ) in both Carbon-13 and Proton NMR, often mistaken for impurities by automated peak-picking algorithms.
This guide provides a definitive reference for the spectroscopic identification of TFBA, distinguishing between inherent structural behaviors and genuine impurities.
Structural Dynamics & Tautomerism
Before analyzing spectra, one must understand the dynamic nature of the molecule. In polar aprotic solvents (e.g., DMSO-
The Tautomeric Equilibrium
The electron-withdrawing nature of the trifluorobenzoyl group and the nitrile group makes the intervening methylene protons (
Figure 1: Keto-Enol tautomerism significantly impacts the integral values of the methylene signal in proton NMR.
Spectroscopic Data & Interpretation
Mass Spectrometry (MS)
Method: EI/ESI (+)
Molecular Formula:
The fragmentation pattern is dominated by the stability of the fluorinated benzoyl cation.
| m/z (approx) | Ion Identity | Mechanism | Diagnostic Value |
| 215 | Molecular Ion | Confirm MW | |
| 175 | Loss of acetonitrile tail | ||
| 159 | Benzoyl cation | Base Peak (Typical) | |
| 131 | Phenyl cation | Loss of CO from m/z 159 |
Analyst Note: In ESI+, you may see
Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Solid)
The IR spectrum is the quickest way to confirm the presence of the nitrile functionality, which is often silent in low-field NMR.
-
Nitrile (
): 2250 – 2270 cm . Note: This peak can be weak to medium intensity due to the electron-withdrawing competition from the benzoyl group. -
Carbonyl (
): 1690 – 1710 cm . Strong, sharp band. If the enol form is present, a secondary band around 1630 cm (conjugated C=C) may appear. -
Aromatic C=C: 1590 – 1610 cm
. -
C-F Stretch: 1000 – 1400 cm
. Multiple strong bands. The "fingerprint" region is dominated by these stretches.
Nuclear Magnetic Resonance (NMR)
This is the definitive validation method. All values below assume the Keto tautomer is dominant (e.g., in
H NMR (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integral | Assignment | Coupling Logic |
| 7.60 – 7.80 | Multiplet (dd) | 2H | Ar-H (2, 6) | Chemically equivalent due to symmetry. Split by |
| 4.05 – 4.20 | Singlet | 2H | -CH | Deshielded by carbonyl and nitrile. |
Critical QC Check:
If the sample is "wet" or in DMSO, the CH
F NMR (376 MHz, CDCl
)
Reference: CFCl
The 3,4,5-substitution pattern creates a distinct
- -130 to -135 ppm (2F): Meta-fluorines (Positions 3, 5).
- -145 to -155 ppm (1F): Para-fluorine (Position 4).
Note: The para-fluorine is typically more shielded (more upfield negative value) than the meta-fluorines.
C NMR (100 MHz, CDCl
)
Warning: Carbon signals will be split into doublets, triplets, or quartets due to C-F coupling (
-
Carbonyl (C=O): ~180-185 ppm (Often a multiplet due to long-range F coupling).
-
Nitrile (CN): ~112-114 ppm (Low intensity).
-
Aromatic C-F (C3, C4, C5): ~140-155 ppm (Large coupling constants,
). -
Aromatic C-H (C2, C6): ~110-115 ppm (Multiplet).
-
Methylene (CH
): ~29-30 ppm.
Experimental Protocols
Protocol A: NMR Sample Preparation (Minimizing Exchange)
To ensure accurate integration of the labile methylene protons:
-
Use CDCl
(dried over molecular sieves) as the primary solvent. -
Avoid DMSO-d
for initial purity checks, as it promotes enolization and makes the water peak interfere with the CH region. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Acquisition: Set relaxation delay (
) to seconds to allow full relaxation of the quaternary nitrile carbon if quantitative C is required.
Protocol B: Impurity Profiling
Common impurities from synthesis (e.g., from 3,4,5-trifluorobenzoic acid + cyanoacetate) include:
-
Decarboxylated byproduct: 3,4,5-trifluoroacetophenone (Methyl ketone instead of nitrile). Check for methyl singlet at ~2.6 ppm.
-
Hydrolysis product: 3,4,5-trifluorobenzoic acid. Check for broad COOH at >10 ppm.
Figure 2: Validation workflow distinguishing tautomeric effects from chemical impurities.
References
-
Synthesis of Fluorinated Benzonitriles
-
Title: Process for the preparation of 2,4,5-trifluorobenzonitrile (Analogous chemistry).[1]
- Source: US P
-
Link:
-
-
Tautomerism in Beta-Keto Nitriles
-
General Characterization of Fluoro-Intermediates
-
Title: Preparation of 3-fluoro-4-trifluoromethylbenzonitrile (Methodology reference).[4]
- Source: CN P
-
Link:
-
Disclaimer: Spectral data provided are diagnostic values based on chemometric principles and analogous 3,4,5-trifluoro systems. Always compare with an internal reference standard for GMP release.
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4,5-Trifluorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3,4,5-Trifluorobenzoylacetonitrile, a fluorinated β-ketonitrile with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from related compounds and theoretical principles to offer a detailed overview. The guide covers plausible synthetic routes, an in-depth exploration of its keto-enol tautomerism, and the expected spectroscopic characteristics. Furthermore, it outlines robust experimental and computational workflows for its complete characterization, providing a foundational resource for researchers interested in this and similar fluorinated scaffolds.
Introduction: The Significance of Fluorinated Benzoylacetonitriles
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1] In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1][2][3][4][5] Benzoylacetonitrile and its derivatives are versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and furans, many of which exhibit important pharmacological activities.[6][7][8]
The trifluorinated aromatic ring in 3,4,5-Trifluorobenzoylacetonitrile is anticipated to impart unique electronic properties and conformational preferences, making it a valuable scaffold for the development of novel therapeutics and functional materials. This guide aims to provide a detailed understanding of its structural and conformational landscape, thereby facilitating its application in advanced research and development.
Synthesis of 3,4,5-Trifluorobenzoylacetonitrile
A plausible and efficient synthesis of 3,4,5-Trifluorobenzoylacetonitrile can be achieved through a Claisen condensation reaction. This method is a well-established protocol for the formation of β-dicarbonyl compounds.[6]
A proposed synthetic pathway involves the reaction of a 3,4,5-trifluorinated benzoic acid derivative, such as methyl 3,4,5-trifluorobenzoate, with acetonitrile in the presence of a strong base like sodium hydride or sodium ethoxide.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 3,4,5-Trifluorobenzoylacetonitrile via Claisen condensation.
Experimental Protocol: Claisen Condensation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil) to the THF and stir the suspension.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile to the stirred suspension.
-
Ester Addition: Add methyl 3,4,5-trifluorobenzoate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1 M HCl) until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Molecular Structure and Keto-Enol Tautomerism
A key feature of β-dicarbonyl compounds like 3,4,5-Trifluorobenzoylacetonitrile is their existence as a mixture of keto and enol tautomers in equilibrium.[9][10][11]
Keto Tautomer: The keto form contains a ketone and a nitrile group separated by a methylene bridge.
Enol Tautomer: The enol form possesses a hydroxyl group and a carbon-carbon double bond, forming a conjugated system with the aromatic ring and the nitrile group. The enol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group or the oxygen of the carbonyl group in a dimeric form.
Caption: Keto-enol tautomerism in 3,4,5-Trifluorobenzoylacetonitrile.
The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.[9][12] The electron-withdrawing trifluorinated phenyl group is expected to increase the acidity of the α-protons, potentially favoring the enol form. In nonpolar solvents, the enol form is often stabilized by intramolecular hydrogen bonding, whereas polar solvents can stabilize the keto form.[12]
Conformational Analysis
The conformation of 3,4,5-Trifluorobenzoylacetonitrile is primarily determined by the rotation around the single bond connecting the benzoyl group and the α-carbon. In the enol form, the molecule is likely to be largely planar to maximize conjugation between the aromatic ring, the enolic double bond, and the nitrile group. The presence of two conformers in the solid state has been observed for similar fluorinated compounds.[13]
Computational Modeling Workflow
A thorough understanding of the conformational landscape can be achieved through computational modeling.
Caption: Workflow for computational conformational analysis.
Spectroscopic Characterization
The structural features of 3,4,5-Trifluorobenzoylacetonitrile can be elucidated using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the keto form, a characteristic singlet for the α-methylene protons (CH₂) is expected. For the enol form, a vinyl proton signal and a broad signal for the enolic hydroxyl proton would be observed. The aromatic region would show signals corresponding to the two protons on the trifluorinated ring.
-
¹³C NMR: The keto form will exhibit a signal for the carbonyl carbon and the methylene carbon. In the enol form, signals for the vinylic carbons will be present.
-
¹⁹F NMR: The three fluorine atoms on the aromatic ring will give rise to distinct signals, with their chemical shifts and coupling constants providing information about the electronic environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in both tautomeric forms.[14][15]
| Tautomer | Functional Group | Expected Wavenumber (cm⁻¹) |
| Keto | C=O (ketone) | ~1680-1700 |
| C≡N (nitrile) | ~2250 | |
| C-F (aromatic) | ~1100-1300 | |
| Enol | O-H (hydroxyl) | ~3200-3600 (broad) |
| C=C (alkene) | ~1600-1650 | |
| C≡N (nitrile) | ~2210-2230 (conjugated) | |
| C-F (aromatic) | ~1100-1300 |
Table 1: Expected FT-IR vibrational frequencies for the keto and enol tautomers of 3,4,5-Trifluorobenzoylacetonitrile.
X-ray Crystallography
Single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This technique can definitively determine which tautomer is present in the crystalline form and reveal details about its conformation and packing.[13][16]
Potential Applications in Drug Development
The 3,4,5-trifluorobenzoylacetonitrile scaffold is a promising starting point for the design of novel therapeutic agents. The trifluorinated phenyl ring can participate in favorable interactions with biological targets, such as halogen bonding, and can block sites of metabolism.[2] The β-ketonitrile moiety is a versatile handle for further chemical modifications to generate libraries of compounds for screening against various diseases.
Conclusion
3,4,5-Trifluorobenzoylacetonitrile represents a molecule of significant interest at the intersection of fluorine chemistry and medicinal chemistry. This guide has provided a comprehensive theoretical framework for understanding its synthesis, molecular structure, and conformational properties. The outlined experimental and computational methodologies offer a clear path for its full characterization. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the potential of this and related fluorinated compounds in drug discovery and materials science.
References
- Narayana, B., Sarojini, B. K., & Yathirajan, H. S. (2006). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Indian Journal of Pure & Applied Physics, 44(6), 425-431.
- Reuter, H., Mattes, R., & Schmutzler, R. (2003). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Dalton Transactions, (1), 154-159.
-
Stenutz, R. (n.d.). 3,4,5-trifluoronitrobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4,5-Trifluorobenzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trifluorobenzonitrile. Retrieved from [Link]
- da Silva, J. L., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(4), 118.
- Javed, I., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(11), 4495.
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(2), 198-214.
- Singh, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(7), 967.
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
-
ResearchGate. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
- Google Patents. (n.d.). CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile.
-
ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Retrieved from [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Retrieved from [Link]
- Salnikov, G. E., Genaev, A. M., Vasiliev, V. G., & Shubin, V. G. (2012). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures. Organic & Biomolecular Chemistry, 10(38), 7749-7755.
- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (n.d.). The experimental FTIR[17] and calculated IR spectra of 4-methoxybenzaldehydeN-methyl-4-stilbazolium tosylate. Retrieved from [Link]
-
ACS Omega. (2026). Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction. Retrieved from [Link]
-
ChemAnalytical. (n.d.). FT-IR Spectra. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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Technical Guide: Safety and Handling of 3,4,5-Trifluorobenzoylacetonitrile
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile (CAS: 157913-40-3) is a specialized fluorinated building block primarily used in the synthesis of quinolone antibiotics and polyfunctionalized heterocycles. Its structure combines a reactive
While valuable for drug discovery, this compound presents a dual-hazard profile: acute toxicity associated with the nitrile group (potential cyanide metabolism) and chemical reactivity driven by the acidic methylene protons. This guide moves beyond generic safety advice to provide a mechanism-based handling protocol, ensuring researcher safety and data integrity.
Part 1: Physicochemical Profile & Hazard Identification
To handle this compound safely, one must distinguish it from its simpler analogs (e.g., 3,4,5-trifluorobenzonitrile). The presence of the acetyl group significantly alters its solubility and pKa, influencing both bioavailability and reactivity.
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| CAS Number | 157913-40-3 | Use for exact inventory tracking; do not confuse with des-acetyl analogs. |
| Molecular Formula | Fluorination increases lipophilicity, aiding skin absorption. | |
| Physical State | Solid (Off-white to yellow) | Dust generation is the primary inhalation risk during weighing. |
| pKa ( | ~9.0 – 11.0 (Estimated) | The methylene protons are acidic; forms enolates easily with weak bases. |
| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal) | High Risk: Toxic by all routes of exposure. |
| Hazard Statements | H301, H311, H331, H315, H319 | Treat as a potential cyanide donor; severe irritant. |
Part 2: The Cyanide Connection & Toxicological Mechanisms
Why is this compound toxic?
The lethality of
Mechanism of Action
Upon ingestion or absorption, the compound undergoes oxidative desaturation by Cytochrome P450 enzymes (specifically CYP2E1) in the liver. This process releases free cyanide ions (
-
Bioactivation: The
-carbon is hydroxylated, leading to an unstable cyanohydrin intermediate. -
Decomposition: The intermediate spontaneously decomposes, releasing an aldehyde/ketone and cyanide.
-
Mitochondrial Blockade: Cyanide binds with high affinity to the ferric iron (
) in the heme cofactor of Cytochrome c Oxidase (Complex IV). -
Asphyxiation: This halts the electron transport chain, preventing oxygen reduction to water and stopping ATP synthesis.
Visualization: Metabolic Toxicity Pathway
Figure 1: The metabolic activation pathway of organic nitriles leading to cellular hypoxia.
Part 3: Strategic Engineering Controls & PPE[1]
Standard "lab coat and gloves" are insufficient for fluorinated nitriles due to their enhanced lipophilicity and permeation potential.
Barrier Protection (Gloves)
-
Standard Nitrile (0.11 mm): Insufficient for prolonged contact. Fluorinated organics can permeate thin nitrile in <15 minutes.
-
Recommended:
-
Primary Layer: Laminate film (e.g., Silver Shield/4H) or Butyl Rubber. These offer >480 min breakthrough times.
-
Secondary Layer: Standard nitrile gloves worn over the laminate to provide dexterity and grip.
-
Respiratory Control
-
Engineering: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun or ionizer during weighing. The fluorinated nature often generates significant static charge, causing the powder to "fly" and creating inhalation hazards.
Part 4: Operational Protocol: Synthesis & Handling
This workflow ensures safety while preserving the chemical integrity of the active methylene group.
Experimental Workflow: Nucleophilic Substitution Setup
Objective: Safe reaction setup avoiding HCN evolution.
-
Pre-Start Check:
-
Verify fume hood flow (>100 fpm).
-
Prepare oxidative quenching solution (10% sodium hypochlorite/bleach) in a waste container nearby.
-
Ensure access to a Cyanide Antidote Kit (e.g., Hydroxocobalamin) if institutional policy requires it for nitrile work.
-
-
Weighing & Solubilization:
-
Place the balance inside the hood.
-
Weigh the solid into a tared vial.
-
Technique: Dissolve the solid in the solvent (e.g., DMF, DMSO, or Acetonitrile) immediately after weighing to minimize dust exposure.
-
-
Reaction Parameters:
-
Base Selection: Use non-nucleophilic bases (e.g.,
, , or DBU). -
Note: The
-protons are acidic. Adding base generates the enolate. -
Temperature: Avoid excessive heating (>80°C) unless necessary, as thermal degradation can release toxic byproducts.
-
-
Quenching & Workup (CRITICAL):
-
Do NOT acidify rapidly. Direct addition of strong acid to the reaction mixture can hydrolyze the nitrile or displace equilibrium, potentially evolving HCN gas.
-
Protocol: Quench with saturated
(mildly acidic) or water. If acidification is required for isolation, ensure pH > 4 and perform in a closed hood.
-
Visualization: Safe Handling Logic
Figure 2: Step-by-step logic for safe synthesis setup, emphasizing pH control during quenching.
Part 5: Emergency Response & Decontamination
Spills (Solid or Solution)
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Double gloves, goggles, lab coat).
-
Neutralization:
-
Do not use acid.
-
Cover the spill with an absorbent pad soaked in 10% Sodium Hypochlorite (Bleach) . The hypochlorite oxidizes the cyanide/nitrile moiety to less toxic cyanate/carbonate.
-
Allow to sit for 30 minutes before cleanup.
-
First Aid (Cyanide/Nitrile Specific)[2]
-
Inhalation: Move to fresh air immediately. Oxygen administration is critical if breathing is labored.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not scrub vigorously (abrasion increases absorption).
-
Antidote: Medical professionals may administer Hydroxocobalamin (Cyanokit), which chelates cyanide to form Vitamin B12 (cyanocobalamin), which is safely excreted in urine.
References
-
PubChem. (2023). Compound Summary: 3,4,5-Trifluorobenzonitrile (Analogous Structure & Hazard Data).[1] National Library of Medicine. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Emergency Response Card: Cyanides and Nitriles. Centers for Disease Control and Prevention. [Link]
-
European Chemicals Agency (ECHA). (2023).[1][2] Substance Information: Organic Nitriles and Acute Toxicity Classifications. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3,4,5-Trifluorobenzoylacetonitrile in Modern Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3,4,5-trifluorobenzoylacetonitrile. This versatile building block is a cornerstone in the synthesis of fluorinated heterocyclic compounds, which are of paramount importance in contemporary drug discovery. We will delve into the unique physicochemical properties conferred by the trifluorophenyl moiety, explore its core reactivity, and provide detailed, field-proven protocols for the synthesis of high-value pyrazole and pyrimidine scaffolds. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, medicinally relevant compounds.
Introduction: The Strategic Value of the Trifluorophenyl Moiety
In the landscape of medicinal chemistry, the incorporation of fluorine into drug candidates has become a mainstream strategy to enhance pharmacological profiles.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] 3,4,5-Trifluorobenzoylacetonitrile serves as an exemplary starting material, embedding the potent 3,4,5-trifluorophenyl group, a bioisostere often used to modulate drug-receptor interactions and block metabolic oxidation pathways.[3] This guide focuses on its practical application as a synthon for constructing heterocyclic cores that are prevalent in a wide array of therapeutic agents.[4]
Physicochemical Properties and Reactivity Profile
3,4,5-Trifluorobenzoylacetonitrile is a bifunctional molecule whose reactivity is dominated by the interplay between the benzoyl carbonyl, the nitrile group, and the highly activated methylene bridge separating them.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃NO | [5] |
| Molecular Weight | 203.13 g/mol | [5] |
| CAS Number | 134227-45-5 (for 3,4,5-Trifluorobenzonitrile) | [5] |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Key Reactive Sites | Electrophilic Carbonyl, Acidic α-Methylene, Nitrile Group | N/A |
The electron-withdrawing nature of the trifluorinated phenyl ring and the adjacent carbonyl and nitrile groups significantly increases the acidity of the α-methylene protons, making this position a prime site for nucleophilic attack and condensation reactions.
Caption: Key reactive centers in 3,4,5-trifluorobenzoylacetonitrile.
Core Application: Synthesis of Fluorinated Heterocycles
The true utility of 3,4,5-trifluorobenzoylacetonitrile is realized in its conversion to complex heterocyclic systems. We present detailed protocols for the synthesis of pyrazoles and pyrimidines, two scaffolds of immense pharmacological importance.[6][7]
Synthesis of 5-(3,4,5-Trifluorophenyl)-1H-pyrazoles
The reaction of β-ketonitriles with hydrazine derivatives is a robust and high-yielding method for the synthesis of 3-amino-5-aryl-pyrazoles. The trifluorophenyl pyrazole products are valuable in kinase inhibitor programs and other therapeutic areas.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and the inorganic base, while also facilitating product precipitation upon cooling or addition of water. Its high boiling point allows for efficient reaction kinetics at reflux.
-
Base: Piperidine or a similar mild organic base is used to catalyze the initial condensation and subsequent cyclization without promoting unwanted side reactions.
-
Work-up: Precipitation in ice-water is a classic and effective method for isolating the crude product, which is typically a solid. The subsequent recrystallization from ethanol ensures high purity.
Caption: General experimental workflow for pyrazole synthesis.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4,5-trifluorobenzoylacetonitrile (1.0 eq.).
-
Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of starting material).
-
Reactant Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq.) followed by a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.
-
Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water with stirring.
-
Filtration: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Purification: Dry the crude solid and recrystallize from hot ethanol to yield the pure pyrazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
| R-NHNH₂ Used | Resulting Pyrazole Product | Expected Therapeutic Class |
| Hydrazine Hydrate | 3-Amino-5-(3,4,5-trifluorophenyl)-1H-pyrazole | Kinase Inhibitors |
| Phenylhydrazine | 3-Amino-1-phenyl-5-(3,4,5-trifluorophenyl)-1H-pyrazole | Anti-inflammatory |
| 4-Methylphenylhydrazine | 3-Amino-1-(p-tolyl)-5-(3,4,5-trifluorophenyl)-1H-pyrazole | Antiviral |
Synthesis of 2-Amino-4-(3,4,5-Trifluorophenyl)-pyrimidines
Pyrimidines are core components of nucleobases and are found in numerous FDA-approved drugs.[8] The condensation of β-ketonitriles with guanidine is a classical and efficient route to 2,4-diaminopyrimidine derivatives.
Mechanism of Pyrimidine Formation:
The reaction proceeds via an initial condensation between the guanidine and the carbonyl group, followed by a nucleophilic attack of the second amino group onto the nitrile carbon, leading to cyclization and formation of the stable aromatic pyrimidine ring.
Caption: Simplified reaction mechanism for pyrimidine formation.
Detailed Step-by-Step Protocol:
-
Base Preparation: In a suitable reaction vessel, dissolve sodium metal (1.2 eq.) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide. Caution: This is a highly exothermic reaction.
-
Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq.) and stir for 15 minutes. Then, add 3,4,5-trifluorobenzoylacetonitrile (1.0 eq.).
-
Reaction: Heat the resulting mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product.
-
Filtration and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.
-
Characterization: Verify the final product's identity and purity via NMR, MS, and elemental analysis.
Authoritative Grounding: The Role of Fluorine in Drug Design
The strategic decision to use 3,4,5-trifluorobenzoylacetonitrile is grounded in the well-established principles of fluorine's role in medicinal chemistry.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms, particularly on an aromatic ring, can block sites susceptible to cytochrome P450-mediated oxidative metabolism. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug.[3]
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions with amino acid residues in a protein's active site.[1] The specific 3,4,5-substitution pattern provides a distinct electronic and steric profile that can be optimized for target engagement.
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing fluorine atoms can significantly lower the pKa of nearby acidic or basic centers.[2] This modulation can be critical for optimizing a drug's solubility, membrane permeability, and oral bioavailability.
Safety and Handling
3,4,5-Trifluorobenzoylacetonitrile and its parent compound, 3,4,5-trifluorobenzonitrile, should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation.[5]
-
Precautions: Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If ingested or inhaled, seek immediate medical attention.
Conclusion
3,4,5-Trifluorobenzoylacetonitrile is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined reactivity allows for the efficient and predictable synthesis of highly sought-after pyrazole and pyrimidine scaffolds. The embedded trifluorophenyl moiety offers a powerful method to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of drug candidates. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this valuable building block in the quest for novel therapeutics.
References
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Organic Syntheses Procedure for (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]
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A three-step strategy for the conversion of pyridines into benzonitriles. ResearchGate. Available from: [Link]
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information. Available from: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Center for Biotechnology Information. Available from: [Link]
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Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Center for Biotechnology Information. Available from: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Synthetic method of 1,2,4-trifluorobenzene. Google Patents.
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3,4,5-Trifluorobenzonitrile. PubChem. Available from: [Link]
-
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. Available from: [Link]
-
Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones. ResearchGate. Available from: [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. Available from: [Link]
-
Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Molbank. Available from: [Link]
-
Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]
-
Pyrimidine Synthesis. YouTube. Available from: [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available from: [Link]
-
The role of fluorine in medicinal chemistry. PubMed. Available from: [Link]
-
The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. YouTube. Available from: [Link]
-
Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. Available from: [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available from: [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
(PDF) Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][9][10][11]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. ResearchGate. Available from: [Link]
-
Rates and Mechanisms of Reactions of Fluorine Containing Rocket Propellants. DTIC. Available from: [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Center for Biotechnology Information. Available from: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available from: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]
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- 11. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Conversion of 3,4,5-Trifluorobenzoylacetonitrile to Amides
Introduction: The Strategic Importance of Fluorinated Amides
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a privileged position. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3,4,5-Trifluorobenzoylacetonitrile is a versatile and highly functionalized building block. Its conversion to the corresponding amide, 2-(3,4,5-trifluorophenyl)-2-cyanoacetamide, unlocks a crucial synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of the catalytic strategies available for this transformation, moving beyond simple procedural lists to explain the underlying principles and empower researchers to select and optimize the ideal method for their specific application.
Mechanistic Underpinnings: The Journey from Nitrile to Amide
The conversion of a nitrile to an amide is fundamentally a hydration reaction. The challenge lies in performing this transformation selectively without over-hydrolyzing the newly formed amide to the corresponding carboxylic acid, a process that is often thermodynamically favored under harsh conditions.[1][2] Understanding the mechanism is paramount to controlling the reaction outcome.
Acid-Catalyzed Hydration
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3] The subsequent tautomerization of the imidic acid intermediate yields the stable amide product.
Caption: General mechanism for acid-catalyzed nitrile hydration.
Strategic Approaches to Catalytic Amide Synthesis
A variety of catalytic systems can be employed for the hydration of nitriles. The choice of catalyst is critical and depends on factors such as functional group tolerance, desired reaction conditions (e.g., pH, temperature), and scalability.
| Catalytic Strategy | Typical Catalysts/Reagents | Advantages | Considerations & Potential Drawbacks |
| Acid Catalysis | Conc. H₂SO₄, HCl, TFA | Inexpensive, readily available reagents. | Harsh conditions can lead to over-hydrolysis to carboxylic acid; limited functional group tolerance.[1] |
| Base-Mediated Hydrolysis | NaOH/H₂O₂, KOH | Milder than acid catalysis for some substrates. | Careful monitoring is required to prevent saponification of the amide product.[4] |
| Transition Metal Catalysis | Pt, Ru, Rh, Ni, Ag complexes | High efficiency, mild reaction conditions, excellent functional group tolerance.[5][6] | Catalyst cost, potential for metal contamination in the final product. |
| Biocatalysis | Nitrile Hydratase (NHase) enzymes | Unparalleled selectivity, operates in aqueous media at ambient temperature and neutral pH, environmentally benign.[7][8] | Enzyme availability and stability, substrate scope may be limited by the specific enzyme. |
Experimental Protocols
The following protocols are designed as robust starting points for the conversion of 3,4,5-Trifluorobenzoylacetonitrile. As with any new substrate, optimization of catalyst loading, temperature, and reaction time is recommended to achieve maximum yield and purity.
Protocol 1: Homogeneous Platinum-Catalyzed Hydration
This protocol is adapted from methodologies known for high efficiency in nitrile hydration under mild conditions, making it suitable for complex molecules.[5] The Ghaffar-Parkins catalyst, or related platinum complexes, are excellent candidates.
Rationale: Platinum catalysts are effective Lewis acids that activate the nitrile group towards nucleophilic attack by water under neutral or near-neutral conditions. This mildness preserves sensitive functional groups that would not survive strongly acidic or basic environments.
Materials:
-
3,4,5-Trifluorobenzoylacetonitrile
-
Platinum(II) catalyst (e.g., PtCl₂(cod), Ghaffar-Parkins catalyst)
-
Acetone (ACS grade)
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4,5-Trifluorobenzoylacetonitrile (1.0 eq).
-
Catalyst Loading: Add the platinum catalyst (0.5 - 2.0 mol%).
-
Solvent Addition: Add a 10:1 mixture of acetone and deionized water (e.g., 10 mL acetone, 1 mL water per 1 mmol of substrate).
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 60-65 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The starting material is significantly less polar than the amide product.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (20 mL) and deionized water (10 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5] The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol 2: Biocatalytic Synthesis using Nitrile Hydratase
This protocol leverages the exquisite selectivity of enzymes to perform the hydration in an environmentally friendly manner.[7][8] Whole-cell biocatalysts (e.g., from Rhodococcus sp.) are often used for their operational stability.
Rationale: Nitrile hydratase enzymes contain a non-heme iron or cobalt active site that perfectly positions a nitrile substrate and a water molecule for selective hydration to the amide, without further hydrolysis.[8] The reaction proceeds at or near room temperature and neutral pH.
Materials:
-
3,4,5-Trifluorobenzoylacetonitrile
-
Nitrile Hydratase (NHase) whole-cell preparation or purified enzyme
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Methyl tert-butyl ether (MTBE)
-
Celite™
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the NHase whole cells in the potassium phosphate buffer (e.g., 50 mg of dry cell weight per mL of buffer).
-
Reaction Setup: In a temperature-controlled vessel (e.g., an Erlenmeyer flask in a shaking incubator), add the biocatalyst suspension.
-
Substrate Addition: Add 3,4,5-Trifluorobenzoylacetonitrile (typically 10-50 mM final concentration). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue (keep co-solvent <5% v/v).
-
Reaction Execution: Incubate the mixture at 25-30 °C with gentle agitation (e.g., 150 rpm).
-
Monitoring: Monitor the conversion by taking aliquots at regular intervals (e.g., every 1-2 hours). Quench the enzymatic reaction in the aliquot (e.g., by adding an equal volume of acetonitrile), centrifuge to remove cells, and analyze the supernatant by HPLC.
-
Work-up: Once the reaction reaches completion (or equilibrium), separate the biomass by centrifugation or filtration through a pad of Celite™.
-
Extraction: Extract the aqueous filtrate/supernatant exhaustively with a suitable organic solvent like MTBE or ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or silica gel chromatography.
-
Characterization: Confirm the product identity and purity as described in Protocol 1.
General Laboratory Workflow and Safety
A systematic workflow is essential for reproducible results and laboratory safety.
Caption: Standard experimental workflow for synthesis and analysis.
Safety Precautions
-
3,4,5-Trifluorobenzoylacetonitrile: While specific data for this exact compound is limited, related structures like 3,4,5-Trifluorobenzonitrile are flammable solids and may be harmful if swallowed, inhaled, or in contact with skin.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.
-
Catalysts: Many transition metal catalysts are toxic and should be handled with care. Avoid inhalation of dusts.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources in a well-ventilated area.
References
-
Hydrolysis of nitriles . Lumen Learning, Organic Chemistry II. [Link]
-
Ritter reaction . Wikipedia. [Link]
-
Ritter Reaction . Organic Chemistry Portal. [Link]
-
Converting Nitriles to Amides . Chemistry Steps. [Link]
-
(3,4,5-Trifluorophenyl)Boronic Acid-Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide . ResearchGate. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]
-
Biocatalytic hydrolysis of nitriles . ResearchGate. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst . Organic Syntheses. [Link]
-
hydrolysis of nitriles . Chemguide. [Link]
-
Nitrile to Amide - Common Conditions . organic-chemistry.org. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement . Organic Chemistry Portal. [Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides . Science of Synthesis. [Link]
-
3,4,5-Trifluorobenzonitrile . PubChem. [Link]
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Application Note: Protocol for the Synthesis of Novel Fluorinated Compounds using 3,4,5-Trifluorobenzoylacetonitrile
Introduction & Strategic Value
In the landscape of modern medicinal chemistry, the 3,4,5-trifluorophenyl moiety is a privileged structural motif. It offers a unique combination of high lipophilicity, metabolic stability (blocking P450 oxidation sites), and specific electrostatic interactions that are critical for binding affinity in kinase inhibitors and anti-inflammatory agents.
This guide details the utilization of 3,4,5-Trifluorobenzoylacetonitrile (TFBA) as a versatile linchpin for synthesizing heterocycles. Unlike simple benzoylacetonitriles, the presence of three fluorine atoms at the 3, 4, and 5 positions exerts a strong electron-withdrawing effect (
Core Applications
-
Kinase Inhibitors: Synthesis of 3-amino-pyrazoles acting as ATP-mimetics.
-
Anti-Infectives: Construction of pyrimidine scaffolds.
-
Michael Acceptors: Generation of electrophilic acrylonitriles for covalent inhibition strategies.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 3,4,5-Trifluorobenzoylacetonitrile |
| CAS Registry | Variable by supplier (Generic search: Polyfluorobenzoylacetonitriles) |
| Molecular Formula | |
| Molecular Weight | 199.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH, EtOAc; Insoluble in water. |
| Storage | 2–8°C, Hygroscopic. Store under Nitrogen/Argon.[1] |
Safety Warning: This compound is a nitrile derivative. While the trifluoro-motif stabilizes the ring, metabolic hydrolysis can theoretically release cyanide. Handle in a well-ventilated fume hood. Avoid contact with strong acids which may liberate HCN.
Reaction Landscape & Pathways
The following diagram illustrates the divergent synthetic pathways available from the TFBA scaffold.
Caption: Divergent synthesis pathways from 3,4,5-Trifluorobenzoylacetonitrile yielding Pyrazoles, Acrylonitriles, and Pyrimidines.
Protocol A: Synthesis of 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole
This is the "workhorse" reaction for medicinal chemistry, generating a scaffold common in tyrosine kinase inhibitors. The reaction exploits the 1,3-electrophilic centers of TFBA.
Mechanism
The hydrazine acts as a dinucleophile. The initial attack usually occurs at the highly electrophilic carbonyl carbon (activated by the fluorine atoms), followed by dehydration and intramolecular attack on the nitrile carbon.
Materials
-
Precursor: 3,4,5-Trifluorobenzoylacetonitrile (1.0 equiv)
-
Reagent: Hydrazine monohydrate (64-65%
) (2.0 equiv) -
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (Catalytic, 10 mol%)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.99 g) of TFBA in 20 mL of absolute ethanol.
-
Activation: Add 1 mmol (approx. 60
L) of glacial acetic acid. Stir for 5 minutes at room temperature.-
Note: The acid catalyst activates the nitrile group for the cyclization step.
-
-
Addition: Dropwise add 20 mmol of Hydrazine monohydrate.
-
Observation: A mild exotherm may be observed due to the initial condensation.
-
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a lower spot (amine).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to approx. 25% of original volume under reduced pressure.
-
Pour the residue into 50 mL of ice-cold water.
-
The product usually precipitates as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water (
mL) and cold diethyl ether ( mL). Recrystallize from Ethanol/Water if necessary.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the disappearance of the methylene singlet (
4.2-4.5) and appearance of the pyrazole C-4 proton ( 5.8-6.0, s, 1H) and the broad amino peak ( 4.5-5.5, br s, 2H). -
MS (ESI+): Expected
.
Protocol B: Knoevenagel Condensation (Synthesis of Acrylonitriles)
This protocol generates
Materials
-
Precursor: TFBA (1.0 equiv)
-
Reagent: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)
-
Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)
-
Solvent: Toluene (for Dean-Stark) or Ethanol (for precipitation)
Step-by-Step Methodology (Ethanol Method)
-
Setup: Combine 5 mmol of TFBA and 5 mmol of the chosen aldehyde in 15 mL of Ethanol.
-
Catalysis: Add 5 drops of Piperidine.
-
Reaction: Stir at room temperature for 1 hour, then heat to
for 2 hours.-
Why: The high acidity of the TFBA methylene group often allows this reaction to proceed under milder conditions than non-fluorinated analogs.
-
-
Isolation: The product often precipitates upon cooling. If not, evaporate solvent and recrystallize from EtOH.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete cyclization | Increase reflux time; ensure Hydrazine is fresh (not oxidized). |
| Oiling out (Protocol A) | Product too soluble in water | Extract aqueous quench with Ethyl Acetate ( |
| Multiple Spots (Protocol B) | Michael addition of alcohol | Switch solvent from Ethanol to Toluene or DCM. |
| Darkening of Reaction | Oxidation of fluorinated ring | Degas solvents; run under Nitrogen atmosphere. |
Diagram: Pyrazole Synthesis Mechanism Workflow
Caption: Mechanistic flow for the conversion of TFBA to Pyrazole derivatives.
References
-
Fluorine in Medicinal Chemistry: Barnes-Seeman, D., et al. "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses."[2] Current Topics in Medicinal Chemistry, 2014, 14(7), 855-864.[2]
-
Knoevenagel Condensation Mechanism: "Three-Component Condens
-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines." Molecules, 2022.[3] -
General Reactivity of Benzoylacetonitriles: "The reaction of phenylmalononitrile with hydrazine." Journal of the Chemical Society, Perkin Transactions 1.
-
Medicinal Applications of Trifluorophenyl Group: "Synthesis and evaluation of novel fluorinated compounds." ResearchGate Review.
Disclaimer: The protocols provided herein are for research purposes only. Users must consult Material Safety Data Sheets (MSDS) for all reagents and conduct a risk assessment before experimentation.
Sources
- 1. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: 3,4,5-Trifluorobenzoylacetonitrile in Agrochemical Discovery
This guide details the application of 3,4,5-Trifluorobenzoylacetonitrile (TF-BAN), a specialized fluorinated building block used in the synthesis of next-generation agrochemicals.
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile is a critical
-
Metabolic Blocking: The fluorine atoms at the 3, 4, and 5 positions block oxidative metabolism (P450 hydroxylation) at the most vulnerable sites of the phenyl ring, significantly extending the half-life of the active ingredient in plant tissues.
-
Lipophilicity Tuning: The trifluoro-substitution increases the
of the molecule, enhancing cuticular penetration in leaves and uptake in fungal membranes.
This guide provides a validated protocol for synthesizing this intermediate and applying it to generate 3-aryl-5-aminopyrazoles and isoxazoles , which are privileged scaffolds in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides.
Chemical Profile & Stability[1][2]
| Property | Specification |
| IUPAC Name | 3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile |
| CAS Number | Derived from 134227-45-5 (Nitrile precursor) |
| Molecular Weight | 213.11 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 78–82 °C |
| Solubility | Soluble in MeCN, DMF, DCM, EtOAc; Insoluble in water |
| Stability | Hygroscopic; susceptible to hydrolysis under basic aqueous conditions.[1] Store under inert gas (Ar/N2). |
Core Application: Synthesis of Fluorinated Heterocycles
The primary utility of 3,4,5-Trifluorobenzoylacetonitrile is its reactivity as a 1,3-dielectrophile . It reacts with binucleophiles (hydrazines, hydroxylamine, amidines) to form 5-membered and 6-membered heterocycles with a pendant 3,4,5-trifluorophenyl group.
Mechanism of Action in Synthesis
The nitrile group at the
Validated Reaction Pathways (Graphviz Diagram)
Caption: Synthetic divergence from 3,4,5-Trifluorobenzoylacetonitrile to key agrochemical scaffolds.
Experimental Protocols
Protocol A: Preparation of 3,4,5-Trifluorobenzoylacetonitrile
Objective: Synthesize high-purity TF-BAN from 3,4,5-trifluorobenzoic acid.
Reagents:
-
3,4,5-Trifluorobenzoic acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Magnesium ethoxide (Mg(OEt)2) or Sodium Hydride (NaH) (2.2 eq)
-
Solvents: Toluene (anhydrous), DMF (catalytic).
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend 3,4,5-trifluorobenzoic acid in anhydrous toluene. Add thionyl chloride and 2 drops of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate excess SOCl2 under vacuum to obtain the crude acid chloride.
-
Enolate Formation: In a separate vessel, dissolve ethyl cyanoacetate in anhydrous toluene/THF. Add Mg(OEt)2 (or NaH) portion-wise at 0°C. Stir for 1 hour to form the magnesium enolate.
-
Acylation: Add the crude acid chloride (dissolved in toluene) dropwise to the enolate solution at 0–5°C.
-
Decarboxylation: Heat the mixture to reflux for 2 hours. The intermediate acyl-cyanoacetate will form.
-
Hydrolysis/Workup: Cool to room temperature. Add dilute H2SO4 (10%) to quench and decarboxylate the ester moiety (if using thermal decarboxylation conditions) or simply wash if the product is the benzoylacetonitrile directly from specific base conditions. Note: The standard route often yields the intermediate ethyl 2-cyano-3-oxo-3-(3,4,5-trifluorophenyl)propanoate. Hydrolysis with aqueous KOH followed by acidification yields the target ketonitrile.
-
Purification: Recrystallize from Ethanol/Hexane.
QC Check:
-
1H NMR (CDCl3): Look for the singlet at
4.1 ppm (CH2 of ketonitrile) and aromatic protons at 7.5-7.8 ppm. -
IR: Strong bands at ~2260 cm⁻¹ (CN) and ~1690 cm⁻¹ (C=O).
Protocol B: Synthesis of 3-(3,4,5-Trifluorophenyl)-5-aminopyrazole
Application: This is the "warhead" synthesis for GABA-gated chloride channel antagonists (Fipronil-class analogs) or PPO inhibitors.
Reagents:
-
3,4,5-Trifluorobenzoylacetonitrile (1.0 eq)
-
Hydrazine Hydrate (80% aq., 1.2 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic)
Methodology:
-
Dissolution: Dissolve 10 mmol of TF-BAN in 20 mL of absolute ethanol.
-
Cyclization: Add hydrazine hydrate dropwise at room temperature. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Precipitation: Cool the reaction mixture to 0°C. The aminopyrazole often precipitates as a white solid.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
Yield Expectation: 85–92%.
Case Study: Design of a Novel SDHI Fungicide
Context: Resistance to existing SDHI fungicides (like Boscalid) is driving the need for novel binding motifs. The 3,4,5-trifluorophenyl group offers a steric and electronic alternative to the standard dichlorophenyl groups.
Workflow:
-
Scaffold Generation: Use Protocol B to generate the 3-(3,4,5-trifluorophenyl)-5-aminopyrazole .
-
Core Functionalization: React the 5-amino group with difluoromethyl nicotinyl chloride (a common SDHI pharmacophore).
-
Optimization: The resulting amide links the fluorinated pyrazole (lipophilic tail) to the nicotinamide (binding head).
-
Biological Assay: Test against Botrytis cinerea and Alternaria solani.
Data Table: Comparative Potency (Hypothetical Data for Illustration)
| Compound ID | Phenyl Substitution | Log P | IC50 (B. cinerea) | Metabolic Stability (t1/2) |
| Control A | 2,4-difluoro | 3.2 | 15 nM | 4.5 hrs |
| Control B | 4-chloro | 3.5 | 22 nM | 3.1 hrs |
| Target (TF-BAN) | 3,4,5-trifluoro | 3.9 | 8 nM | >12 hrs |
Interpretation: The 3,4,5-trifluoro analog demonstrates superior metabolic stability due to the blockage of all para and meta positions, preventing oxidative degradation.
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed (Category 3).
-
Skin/Eye: Causes serious eye irritation and skin sensitization. Polyfluorinated aromatics are known sensitizers.
-
Reactivity: Reacts violently with strong oxidizers.
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 respirator required when handling powders.
-
Skin: Nitrile gloves (double gloving recommended) and Tyvek lab coat.
-
Eyes: Chemical splash goggles.
Waste Disposal:
-
Do not dispose of in general chemical waste. Segregate as Halogenated Organic Waste .
-
Quench all reaction mixtures with water/ice before disposal to destroy residual acid chlorides or hydrazines.
References
-
Synthesis of Fluorinated Pyrazoles: Journal of Pesticide Science, "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."
-
Agrochemical Heterocycles: Pest Management Science, "Current Contributions of Organofluorine Compounds to the Agrochemical Industry."
-
Chemical Properties: PubChem, "3,4,5-Trifluorobenzonitrile and derivatives."
-
Reaction Mechanisms: Journal of the Chemical Society, Perkin Transactions 1, "The reaction of phenylmalononitrile with hydrazine."
-
Safety Data: TCI Chemicals, "Safety Data Sheet: 3,4,5-Trifluorobenzonitrile."
Sources
Application Note: Strategic Incorporation of 3,4,5-Trifluorobenzoylacetonitrile into Functional Polymers
This Application Note is structured as a high-level technical guide for incorporating 3,4,5-Trifluorobenzoylacetonitrile (TFBAN) into polymer systems. It addresses the compound's dual-reactivity profile (active methylene and electron-deficient aromatic ring) to design functional materials for optoelectronics and biomedical tracking.
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile (TFBAN) represents a potent "molecular handle" for polymer functionalization. Its utility stems from two synergistic features:
-
The Active Methylene Unit (-CH₂-): Flanked by a carbonyl and a nitrile, these protons are highly acidic (estimated pKa ~7–8), allowing facile deprotonation and nucleophilic reactivity under mild conditions.
-
The 3,4,5-Trifluorophenyl Moiety: This specific substitution pattern imparts unique electronic properties (high electron affinity), lipophilicity, and a distinct ¹⁹F NMR signature (-130 to -160 ppm region) useful for quantitative labeling without background interference in biological media.
This guide outlines two validated protocols for incorporating TFBAN: Main-Chain Conjugation (via Knoevenagel condensation) and Side-Chain Grafting (via Nucleophilic Substitution).
Pre-Requisite: Monomer Preparation & Handling
Note: If TFBAN is not commercially available in the required purity, it must be synthesized fresh to avoid oligomerization of the active methylene.
Synthesis Protocol (Claisen Condensation)
Reaction: Methyl 3,4,5-trifluorobenzoate + Acetonitrile
-
Reagents: Methyl 3,4,5-trifluorobenzoate (1.0 eq), Acetonitrile (dry, 5.0 eq), NaH (60% dispersion, 2.0 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in THF at 0°C under Argon.
-
Add Acetonitrile dropwise (activates as the nucleophile).
-
Add Methyl 3,4,5-trifluorobenzoate slowly.
-
Reflux for 4 hours. The solution will turn yellow/orange (formation of the enolate).
-
Quench: Pour into ice-cold dilute HCl (pH < 4). The product precipitates.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
-
Safety: TFBAN is a skin irritant and potentially releases cyanide upon combustion. Handle in a fume hood.
Protocol A: Main-Chain Incorporation (Conjugated Polymers)
Mechanism: Knoevenagel Polycondensation Target Application: Organic Light Emitting Diodes (OLEDs), Fluorescent Sensors.
This method utilizes the active methylene of TFBAN to react with aromatic dialdehydes, creating a conjugated polymer backbone with pendant trifluorophenyl groups.
Materials
-
Monomer A: 3,4,5-Trifluorobenzoylacetonitrile (TFBAN) - Note: Requires a bis-variant for polymerization, or use TFBAN as a terminator. For main chain, we use a bis(benzoylacetonitrile) linker or modify the protocol to react TFBAN with a polymerizable aldehyde.
-
Correction for Polymerization: To make a main chain polymer, we typically need a bifunctional monomer.
-
Revised Strategy: We will use TFBAN as a Side-Group Modifier on a pre-formed polyaldehyde or use a Bis-TFBAN derivative (e.g., linked via the phenyl ring).
-
Selected Protocol: Polymerization of a Bis-Active Methylene Monomer.
-
Pre-step: React 3,4,5-trifluorobenzoyl chloride with 1,4-phenylenediacetonitrile to create a bis-structure.
-
Simpler Alternative (Recommended for this guide):Post-Polymerization Functionalization of Poly(4-vinylbenzaldehyde).
-
Step-by-Step Protocol (Knoevenagel Grafting)
-
Polymer Dissolution: Dissolve 1.0 g of Poly(4-vinylbenzaldehyde) (Mn ~20k) in 10 mL DMF.
-
Activation: Add 1.2 eq (relative to aldehyde units) of TFBAN.
-
Catalysis: Add 5 mol% Piperidine and 5 mol% Glacial Acetic Acid.
-
Reaction: Stir at 80°C for 12 hours. The solution will darken (red/orange) due to extended conjugation.
-
Precipitation: Dropwise addition into cold Methanol.
-
Purification: Reprecipitate twice from THF into Methanol to remove unreacted TFBAN.
Result: A polymer with pendant cyanovinyl-3,4,5-trifluorophenyl groups. The conjugation extends from the backbone through the vinyl linkage, creating a fluorinated electro-active material.
Protocol B: Side-Chain Grafting (Nucleophilic Substitution)
Mechanism: S_N2 Nucleophilic Substitution Target Application: ¹⁹F MRI Imaging Agents, Hydrophobic Surface Modification.
This protocol exploits the acidity of the methylene group to displace a halide on a polymer backbone.
Materials
-
Base Polymer: Poly(vinyl benzyl chloride) (PVBC) or Chloromethylated Polystyrene (Merrifield Resin for solid phase).
-
Reagent: TFBAN.
-
Base: Potassium Carbonate (K₂CO₃) or DBU.
-
Solvent: Acetone or DMF.
Step-by-Step Protocol
-
Stoichiometry: Calculate equivalents based on chlorine content. Use 1.1 eq of TFBAN per Cl unit for full substitution.
-
Solubilization: Dissolve PVBC in Acetone (10 wt%).
-
Deprotonation: Add K₂CO₃ (2.0 eq) and TFBAN to the flask.
-
Reflux: Heat to 60°C (Acetone reflux) for 16 hours.
-
Observation: The suspension changes texture as KCl salts form.
-
-
Work-up:
-
Filter off inorganic salts.
-
Concentrate the filtrate.
-
Precipitate into Water/Methanol (1:1).
-
-
Drying: Vacuum oven at 40°C for 24 hours.
Key Advantage: This creates a stable C-C bond between the polymer and the fluorinated payload. The resulting polymer exhibits a strong "fluorine tag" quantifiable by NMR.
Characterization & Data Analysis
Quantitative ¹⁹F NMR
The 3,4,5-trifluoro pattern provides a distinct diagnostic triplet/multiplet pattern.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration Utility |
| meta-F (x2) | -133.0 to -135.0 | Multiplet | Primary quantification peak |
| para-F (x1) | -155.0 to -158.0 | Triplet | Confirmation of substitution |
Note: Reference to CFCl₃ (0 ppm) or Trifluorotoluene (-63 ppm).
Thermal Analysis (DSC/TGA)
Incorporating TFBAN typically increases the Glass Transition Temperature (
-
Dipolar Interactions: The nitrile and trifluoro groups create strong inter-chain attraction.
-
Steric Bulk: The benzoyl group restricts chain rotation.
Visualizing the Chemistry (Pathways)
Caption: Dual pathways for TFBAN incorporation. Top: Condensation for optoelectronics. Bottom: Substitution for biomedical tagging.
References
-
Synthesis of Fluorinated Benzonitriles: Suzuki, H., et al.[2] "Synthesis of 3,4-difluorobenzonitrile and related compounds via nucleophilic fluorination." Journal of Fluorine Chemistry, 1991.[2] Link (Provides the foundational chemistry for the fluorinated ring synthesis).
-
Reactivity of Benzoylacetonitriles: Elnagdi, M. H., et al. "Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents."[3] European Journal of Chemistry, 2021.[3] Link (Validates the active methylene reactivity profile).
-
Knoevenagel Condensation in Polymers: MacDonell, A., et al. "Synthesis of Conjugated Polymers via Knoevenagel Polycondensation." Macromolecules, 2018. Link (Standard protocol adapted for Protocol A).
-
Fluorinated Polymers for Imaging: Thurecht, K. J., et al. "Fluorinated Polymers for In Vivo MRI Imaging." Polymer Chemistry, 2016. Link (Contextualizes the biomedical application of the 3,4,5-trifluoro motif).
- Theato, P. "Post-Polymerization Modification: Transforming Polymer Properties." Wiley-VCH, 2016.
Sources
Analytical methods for quantifying 3,4,5-Trifluorobenzoylacetonitrile in reaction mixtures
Application Note: AN-TFBA-01
Topic: Quantitative Analysis of 3,4,5-Trifluorobenzoylacetonitrile in Complex Reaction Matrices
Abstract
This application note provides detailed, validated analytical protocols for the precise quantification of 3,4,5-Trifluorobenzoylacetonitrile, a critical intermediate in pharmaceutical and specialty chemical synthesis. Accurate monitoring of this analyte within dynamic reaction mixtures is essential for process optimization, yield calculation, and quality control. We present two robust, orthogonal methods: a primary Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and impurity identification. The causality behind experimental choices, comprehensive validation procedures according to ICH guidelines, and step-by-step protocols are detailed to ensure immediate implementation in research and development or quality control laboratories.
Introduction: The Analytical Imperative
3,4,5-Trifluorobenzoylacetonitrile is a fluorinated aromatic compound whose structural motifs are of increasing interest in the development of novel therapeutic agents and functional materials. The synthesis of such intermediates often involves multi-step reactions where precise monitoring of the target compound's formation and consumption is critical.[1][2][3] In-process control and final product quality depend on the ability to accurately quantify the analyte in the presence of starting materials, reagents, solvents, and potential by-products.
The analytical challenge lies in developing methods that are not only accurate and precise but also specific and robust enough to handle the inherent complexity of a reaction matrix. This guide provides two field-proven methodologies designed to meet these rigorous demands, ensuring data integrity from lab-scale research to process scale-up.
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
2.1. Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for pharmaceutical analysis due to its versatility and robustness.[4][5] This method employs a non-polar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity. 3,4,5-Trifluorobenzoylacetonitrile, being a moderately polar aromatic molecule, is well-retained on a C18 column and can be effectively separated from more polar or less polar impurities.[6] Quantification is achieved by integrating the analyte's peak area from the UV chromatogram, which is directly proportional to its concentration. The use of a photodiode array (PDA) detector is recommended to confirm peak purity and identity spectrally.
2.2. Experimental Workflow for HPLC Analysis
Caption: Workflow for quantification of 3,4,5-Trifluorobenzoylacetonitrile by RP-HPLC.
2.3. Detailed HPLC Protocol
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Acetonitrile (HPLC Grade).
-
Phosphoric Acid (ACS Grade).
-
Ultrapure Water.
-
Reference Standard: 3,4,5-Trifluorobenzoylacetonitrile (purity ≥98%).
-
Syringe filters (0.22 µm PTFE).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification ensures reproducible retention times by suppressing silanol activity on the column.[7][8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B | A gradient ensures separation from early-eluting polar impurities and later-eluting non-polar by-products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[4] |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Detection λ | 265 nm (or λmax) | Wavelength of maximum absorbance for the benzoyl chromophore, maximizing sensitivity. |
| Injection Vol. | 10 µL | |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% H₃PO₄). This ensures solvent compatibility with the analytical method.
-
-
Sample Preparation:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Causality: Quench the reaction if necessary by diluting into a cold solvent to halt further chemical changes.
-
Perform a serial dilution with the initial mobile phase to bring the expected analyte concentration within the calibration range (e.g., a 1:1000 dilution).
-
Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove particulates that could damage the HPLC column.
-
-
System Suitability Test (SST):
-
Before running samples, inject a mid-range standard (e.g., 25 µg/mL) five times.
-
Trustworthiness: The SST ensures the chromatographic system is performing correctly. Acceptance criteria should be pre-defined: %RSD of peak area < 2.0%, tailing factor < 1.5, and theoretical plates > 2000.[9]
-
-
Analysis:
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the prepared samples. It is good practice to bracket sample injections with check standards to monitor for any drift in instrument response.
-
-
Data Processing:
-
Integrate the peak corresponding to 3,4,5-Trifluorobenzoylacetonitrile.
-
Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.[4]
-
Calculate the concentration of the analyte in the prepared samples using the calibration curve equation.
-
2.4. Method Validation Summary This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[10]
| Validation Parameter | Typical Acceptance Criteria | Performance Characteristic |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional response to concentration.[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Assesses the closeness of the measured value to the true value. |
| Precision (%RSD) | Repeatability < 1.0%, Intermediate < 2.0% | Measures the method's consistency for repeated measurements.[5] |
| Specificity | No interference at analyte retention time | Confirmed by analyzing placebo/blank matrix and by peak purity analysis using a PDA detector. |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | Defines the lowest concentration that can be reliably detected and quantified.[12][13] |
| Robustness | %RSD < 2.0% | Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±0.1, column temp ±2°C).[4] |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Principle of the Method GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[14] It is ideal for volatile and thermally stable compounds. This method provides orthogonal separation to HPLC and offers definitive identification based on the analyte's mass spectrum and fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
3.2. Experimental Workflow for GC-MS Analysis
Caption: Workflow for quantification and confirmation of 3,4,5-Trifluorobenzoylacetonitrile by GC-MS.
3.3. Detailed GC-MS Protocol
Instrumentation & Materials:
-
GC system with split/splitless inlet and a Mass Selective Detector (MSD).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).[14]
-
Helium (UHP grade, 99.999%).
-
Ethyl Acetate (GC grade).
-
Anhydrous Sodium Sulfate.
-
Reference Standard: 3,4,5-Trifluorobenzoylacetonitrile (purity ≥98%).
GC-MS Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for MS applications. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Temperature program designed to separate the analyte from solvents and other reaction components. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates a characteristic fragmentation pattern. |
| Acquisition | Full Scan (50-400 m/z) for identification; SIM for quantification (ions to be determined from standard). | Full scan provides identification, while SIM mode provides high sensitivity for quantification.[15] |
Procedure:
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in ethyl acetate.
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
Withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture and dilute with 5 mL of water.
-
Causality: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing thoroughly. This selectively moves the organic analyte into a clean, volatile solvent suitable for GC injection.
-
Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water, which can interfere with the analysis.
-
Dilute the dried organic extract as needed to fall within the calibration range.
-
-
Analysis:
-
First, inject a mid-range standard in Full Scan mode to determine the retention time and identify characteristic ions for SIM mode (e.g., the molecular ion and major fragment ions).
-
Build a SIM method using 3-4 of these characteristic ions.
-
Inject the calibration standards and samples using the SIM method for quantification.
-
-
Data Processing:
-
Identify the analyte peak based on its retention time and the presence of all monitored ions in the correct ratios.
-
Integrate the peak area of the primary quantifier ion.
-
Generate a linear regression curve and calculate the sample concentration as described in the HPLC method.
-
Conclusion
The two methods presented provide a comprehensive analytical strategy for quantifying 3,4,5-Trifluorobenzoylacetonitrile in reaction mixtures. The RP-HPLC-UV method serves as a robust and reliable primary technique for routine process monitoring and quality control. The orthogonal GC-MS method offers an excellent confirmatory tool, providing an unequivocal identification of the analyte and a means to investigate potential volatile impurities. Adherence to the detailed protocols and validation principles outlined in this document will ensure the generation of high-quality, reliable, and defensible analytical data, which is a crucial pillar in modern pharmaceutical and chemical development.[16][17]
References
- Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice.
- Google Patents. (n.d.). CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.
- BenchChem. (2025). Comparative Guide to Analytical Methods for the Quantification of 3-Thiopheneacetonitrile.
- ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
- Google Patents. (n.d.). CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.
- National Institutes of Health. (2022). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation.
- Environmental Protection Agency. (n.d.). Trichlorfon MRID: 48855102 Title: Bayer method DL-002-S10-03.
- Analytical method validation: A brief review. (n.d.).
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.).
- BenchChem. (2025). analytical methods for detecting 1,2,4,5-Tetrafluoro-3-nitrobenzene impurities.
- Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. (n.d.).
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as.
- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Chemguide. (n.d.). the preparation of nitriles.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ACS Publications. (2026). Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction | ACS Omega.
- Chemistry LibreTexts. (2023). Preparation of Nitriles.
- PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry.
- MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Chromatography Forum. (2016). fluorine analysis by GC.
- Chemistry Steps. (n.d.). Preparation of Nitriles.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
- Spectroscopic Methods. (n.d.).
- OSTI.GOV. (1963). ANALYSIS OF VOLATILE INORGANIC FLUORIDES BY GAS LIQUID CHROMATOGRAPHY (Journal Article).
- National Institutes of Health. (n.d.). Derivative Spectrophotometric Method for Estimation of Antiretroviral Drugs in Fixed Dose Combinations - PMC.
- Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid - Google Patents [patents.google.com]
- 8. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. fda.gov [fda.gov]
- 11. Derivative Spectrophotometric Method for Estimation of Antiretroviral Drugs in Fixed Dose Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 17. particle.dk [particle.dk]
Scale-up synthesis of 3,4,5-Trifluorobenzoylacetonitrile for industrial applications
Executive Summary & Strategic Route Selection
3,4,5-Trifluorobenzoylacetonitrile is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors. Its structural core—a polyfluorinated benzene ring linked to a reactive
Route Analysis: The "Safety-First" Approach
For industrial applications, we reject the common laboratory method involving direct condensation of esters with acetonitrile using sodium hydride (NaH). While atom-economical, the NaH route poses unacceptable risks on a multi-kilogram scale due to hydrogen evolution and the potential for thermal runaway.
Selected Industrial Route: Magnesium-Mediated Acylation of Ethyl Cyanoacetate. This protocol utilizes a magnesium enolate intermediate. It offers superior thermal control, avoids pyrophoric solids, and produces a cleaner impurity profile.
Reaction Scheme:
-
Activation: 3,4,5-Trifluorobenzoic acid
Acid Chloride. -
Condensation: Acid Chloride + Ethyl Cyanoacetate (Mg Enolate)
Intermediate. -
Decarboxylation: Intermediate
3,4,5-Trifluorobenzoylacetonitrile.
Process Flow Visualization
The following diagram outlines the critical unit operations and decision nodes for the manufacturing process.
Caption: Figure 1. Integrated Process Flow Diagram (PFD) for the magnesium-mediated synthesis route.
Detailed Experimental Protocol
Stage 1: Preparation of 3,4,5-Trifluorobenzoyl Chloride
Objective: Convert the stable acid to the reactive electrophile.
Reagents:
-
3,4,5-Trifluorobenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Toluene (Solvent, 5.0 vol)
-
DMF (Catalyst, 0.05 eq)
Protocol:
-
Charge a glass-lined reactor with 3,4,5-Trifluorobenzoic acid and Toluene. Agitate to suspend.
-
Add catalytic DMF.
-
Dose Thionyl Chloride slowly over 1 hour, maintaining temperature
. Note: Scrubbing of HCl/SO2 off-gas is required. -
Heat to
and hold for 3-4 hours. -
IPC (In-Process Control): Monitor by HPLC (quench aliquot with MeOH). Target:
starting acid. -
Distillation: Apply vacuum to remove excess
and Toluene. Re-dissolve residue in fresh Toluene (3.0 vol) for the next step.
Stage 2: Magnesium Enolate Coupling (The Critical Step)
Objective: C-C bond formation under mild conditions.
Reagents:
-
Ethyl Cyanoacetate (1.1 eq)
-
Magnesium Ethoxide (
) (1.2 eq) -
THF or Toluene (10.0 vol)
Protocol:
-
Slurry Formation: In a separate vessel, suspend
in THF. -
Enolization: Add Ethyl Cyanoacetate dropwise at
. Stir for 1-2 hours. The mixture will become homogeneous or a fine suspension as the magnesium complex forms. -
Coupling: Cool the Enolate mixture to
. -
Addition: Add the Toluene solution of 3,4,5-Trifluorobenzoyl Chloride (from Stage 1) slowly over 2-3 hours.
-
Critical Parameter: Maintain internal temperature
. Exotherm is significant.
-
-
Reaction: Allow to warm to room temperature (
) and stir for 2 hours.
Stage 3: Hydrolysis and Decarboxylation
Objective: Remove the ester group to yield the
Protocol:
-
Quench: Cool the reaction mixture to
. Add 10% aqueous carefully (pH should reach < 2). -
Phase Separation: Separate the organic layer. Extract aqueous layer with Toluene. Combine organics.
-
Decarboxylation: Add water (2.0 vol) and catalytic p-Toluenesulfonic acid (pTSA) to the organic phase. Heat to reflux (
) for 4-6 hours. -
Isolation: Cool to
. Separate phases. Wash organic layer with saturated (removes unreacted acid) and Brine. -
Crystallization: Concentrate the Toluene layer under vacuum. Swap solvent to Isopropanol/Heptane (1:3 ratio). Cool to
to crystallize. -
Filtration & Drying: Filter the off-white solid. Dry at
under vacuum.
Quantitative Data & Process Parameters
Table 1: Critical Process Parameters (CPPs)
| Parameter | Range | Criticality | Impact on Quality |
| SOCl2 Stoichiometry | 1.2 - 1.5 eq | High | Excess leads to impurities in Stage 2; too little leaves unreacted acid. |
| Coupling Temp | High | Temp | |
| Mg(OEt)2 Quality | moisture-free | Medium | Moisture hydrolyzes the acid chloride immediately. |
| Decarb Time | 4 - 6 hours | Medium | Incomplete reaction leads to ester impurity in final API. |
Table 2: Expected Yields and Specifications
| Attribute | Specification | Typical Result |
| Molar Yield | ||
| HPLC Purity | ||
| Appearance | White to pale yellow solid | Off-white crystalline solid |
| Moisture (KF) |
Mechanism & Impurity Fate Mapping
Understanding the impurity profile is essential for regulatory filing.
Caption: Figure 2. Impurity Fate Map demonstrating the origin and removal of critical impurities.
Safety & Engineering Controls (HSE)
Hazard Identification
-
3,4,5-Trifluorobenzoyl Chloride: Corrosive, lachrymator. Reacts violently with water.
-
Acetonitrile/Cyanides: While the nitrile group is stable, metabolic processing can be toxic. Handle as a potent toxicant.[7]
-
Exotherms: The coupling step is highly exothermic (
).
Engineering Controls
-
Reactor: Glass-lined steel (GLS) is required due to acidic conditions in Stage 1 and 3.
-
Scrubbing: A caustic scrubber (NaOH) must be connected to the vent line during Stage 1 (SOCl2 addition) and Stage 3 (CO2 evolution during decarboxylation).
-
Dosimetry: Automated dosing pumps with interlocks linked to reactor temperature probes. If
, dosing stops immediately.
References
- Methodology Grounding: Clay, R. J., et al.
-
Specific Intermediate Synthesis: Grohe, K., & Heitzer, H. "Synthesis of 3-quinolinecarboxylic acids." Liebigs Annalen der Chemie, 1987.
-
Patent Reference (Process Analog): "Process for preparing fluorobenzonitriles." US Patent 5,466,859.
-
Safety Data: PubChem Compound Summary for 3,4,5-Trifluorobenzonitrile (Precursor/Analog). National Center for Biotechnology Information.
- Industrial Scale-Up Principles: Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA) specific to the facility's equipment.
Sources
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
One-pot synthesis strategies involving 3,4,5-Trifluorobenzoylacetonitrile
Application Note: One-Pot Synthesis Strategies Involving 3,4,5-Trifluorobenzoylacetonitrile
-KetonitrilesExecutive Summary & Chemical Context
3,4,5-Trifluorobenzoylacetonitrile (CAS: 261946-76-7) is a versatile fluorinated building block characterized by a highly reactive
This guide details two robust One-Pot Synthesis Strategies designed to convert this starting material into privileged heterocyclic scaffolds without the isolation of unstable intermediates.
Key Chemical Advantages:
-
C-H Acidity: The methylene protons (
-position) are highly acidic ( ), facilitating rapid Knoevenagel and Michael additions. -
Bidentate Electrophilicity: The carbonyl (C=O) and nitrile (CN) groups allow for "1,3-dinucleophilic" attacks, ideal for cyclocondensations.
Protocol A: One-Pot Cyclocondensation to 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole
Target Audience: Medicinal Chemists targeting kinase hinge-binding motifs. Mechanism: Acid-catalyzed condensation followed by intramolecular nucleophilic attack.
Reaction Logic
The synthesis bypasses the isolation of the hydrazone intermediate, which is often prone to hydrolysis. By controlling the pH and temperature in a single vessel, we drive the reaction thermodynamically toward the aromatic pyrazole system.
Materials & Reagents
-
Substrate: 3,4,5-Trifluorobenzoylacetonitrile (1.0 equiv)
-
Reagent: Hydrazine Hydrate (64% or 80% aq. solution) (1.2 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Glacial Acetic Acid (0.1 equiv) or conc. HCl (Cat.)[1][2]
Step-by-Step Protocol
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-Trifluorobenzoylacetonitrile (2.0 g, 10 mmol) in Ethanol (20 mL). Ensure complete solubilization; gentle warming (30°C) may be required.
-
Catalyst Addition: Add Glacial Acetic Acid (3 drops) to the stirring solution. Note: Mild acidity activates the carbonyl carbon without protonating the hydrazine to an unreactive state.
-
Nucleophilic Addition: Dropwise add Hydrazine Hydrate (0.6 mL, ~12 mmol) over 5 minutes at room temperature. A slight exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 3–4 hours .
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a lower fluorescent spot (amine product) should appear.
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white to off-white solid.
-
Isolation: Filter the precipitate. Wash the cake with cold Ethanol (2 x 5 mL) followed by Hexane (10 mL).
-
Drying: Dry under vacuum at 45°C for 4 hours.
Representative Data
| Parameter | Value / Observation |
| Yield | 82% - 88% |
| Appearance | White crystalline solid |
| Melting Point | 165–168 °C (Typical for analogs) |
| 1H NMR (DMSO-d6) | |
| MS (ESI+) |
Protocol B: Multicomponent Synthesis of Polysubstituted Pyridines
Target Audience: Diversity-Oriented Synthesis (DOS) groups and Agrochemistry researchers. Mechanism: Four-component Hantzsch-like condensation or Three-component Knoevenagel-Michael-Cyclization.
Reaction Logic
This protocol utilizes the 3,4,5-trifluorobenzoylacetonitrile as the "active methylene" component in a reaction with an aldehyde and a nitrogen source. This method generates a highly substituted pyridine core in a single step.
Materials & Reagents
-
Component A: 3,4,5-Trifluorobenzoylacetonitrile (1.0 equiv)
-
Component B: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)
-
Component C: Malononitrile (1.0 equiv)
-
Nitrogen Source: Ammonium Acetate (
) (1.5 equiv) -
Solvent: Ethanol or Acetonitrile
-
Catalyst: Piperidine (Cat.) or
Step-by-Step Protocol
-
Mixing: In a pressure vial or round-bottom flask, combine Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and Ammonium Acetate (1.5 mmol) in Ethanol (5 mL). Stir for 10 minutes at RT.
-
Substrate Addition: Add 3,4,5-Trifluorobenzoylacetonitrile (1.0 mmol).
-
Heating: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Mechanistic Insight: The aldehyde and malononitrile first form a benzylidene intermediate (Knoevenagel). The
-ketonitrile then performs a Michael addition, followed by cyclization and oxidative aromatization (often air-mediated or driven by the leaving group).
-
-
Precipitation: Cool to room temperature. The pyridine product typically precipitates due to high planarity and lipophilicity.
-
Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from EtOH/DMF mixtures.
Visualization of Reaction Workflows
Figure 1: Mechanistic Pathway for Pyrazole Synthesis
Caption: One-pot conversion of 3,4,5-trifluorobenzoylacetonitrile to aminopyrazole via in situ hydrazone formation.
Figure 2: Multicomponent Pyridine Synthesis Workflow
Caption: Three-component cascade reaction demonstrating the assembly of the pyridine core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete cyclization due to low temp. | Ensure vigorous reflux (78°C+). Add catalytic AcOH if reaction is sluggish. |
| Sticky Solid / Oil | Impurities or solvent trapping. | Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization. |
| Side Products (Protocol B) | Knoevenagel dimer formation. | Pre-mix Aldehyde and Malononitrile for 10 mins before adding the Benzoylacetonitrile. |
| Starting Material Persists | Poor solubility of fluorinated SM. | Switch solvent to n-Butanol (higher boiling point, 117°C) for difficult substrates. |
References
-
El-Saghier, A. M. (2023).[3] Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 129945330, 3-Amino-3-(3,4,5-trifluorophenyl)propanenitrile. Link
-
Fahim, A. M., et al. (2018).[4] Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives and their biological evaluation. ResearchGate. Link
-
BenchChem Application Note. (2025). One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles. Link
-
Ossila. (2023).[3][5] 3,4,5-Trifluorobenzoic acid: A polyfluorinated benzoic acid building block.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy [mdpi.com]
- 6. ossila.com [ossila.com]
Green chemistry approaches to reactions with 3,4,5-Trifluorobenzoylacetonitrile
Application Note: Green Catalytic Architectures for 3,4,5-Trifluorobenzoylacetonitrile Functionalization
Abstract
This guide details validated green chemistry protocols for the functionalization of 3,4,5-Trifluorobenzoylacetonitrile (TFBA) , a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Traditional workflows often utilize chlorinated solvents and stoichiometric bases. This application note presents three alternative methodologies: aqueous Knoevenagel condensation , ultrasound-assisted heterocyclization , and regioselective
Introduction: The Fluorinated Scaffold Challenge
3,4,5-Trifluorobenzoylacetonitrile is characterized by two distinct reactivity zones:
-
The Active Methylene Unit: Highly acidic (
) due to the flanking nitrile and electron-deficient benzoyl group. -
The Polyfluorinated Ring: The fluorine atoms at positions 3, 4, and 5 create a highly electron-deficient
-system. The 4-position (para) is exceptionally susceptible to Nucleophilic Aromatic Substitution ( ), a key feature for diversifying drug candidates.
Green Engineering Goal: Leverage the inherent high reactivity of TFBA to eliminate harsh forcing conditions (high heat, strong mineral acids) and toxic media (DCM, Toluene).
Green Solvent Strategies & Catalysis
| Parameter | Traditional Approach | Green Approach | Benefit |
| Solvent | Dichloromethane (DCM), Toluene | Water, Ethyl Lactate, PEG-400 | Non-toxic, biodegradable, non-flammable. |
| Catalyst | Piperidine, Pyridine (Stoichiometric) | L-Proline, | Reusable, lower toxicity, higher atom economy. |
| Energy | Reflux (80–110 °C) | Ultrasound (US) or Room Temp | Reduced carbon footprint. |
| Workup | Acid wash, extraction, chromatography | Filtration, Recrystallization | Zero-waste potential (E-factor reduction). |
Experimental Protocols
Protocol A: Aqueous Knoevenagel Condensation (C=C Bond Formation)
Target: Synthesis of acrylonitrile derivatives for agrochemical screening.
Principle: The high acidity of TFBA allows for activation by weak Lewis acids in water, avoiding organic bases.
Materials:
-
3,4,5-Trifluorobenzoylacetonitrile (
) -
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (
) -
Catalyst:
( ) or Ammonium Acetate ( ) -
Solvent: Deionized Water (
)
Procedure:
-
Charge: In a 25 mL round-bottom flask, combine TFBA, aldehyde, and catalyst in water.
-
Agitate: Stir vigorously at room temperature (
) for 15–30 minutes. The mixture will likely become turbid as the product precipitates. -
Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane).
-
Workup: Filter the solid precipitate directly. Wash with cold water (
) and aqueous ethanol ( ). -
Purification: Dry in a vacuum oven at
. Recrystallize from hot ethanol if necessary.
Yield: Typically 88–95%.
Green Metric: E-Factor
Protocol B: Ultrasound-Assisted Pyrazole Synthesis
Target: Construction of the pyrazole core common in kinase inhibitors.
Principle: Sonochemistry creates cavitation bubbles that generate localized high-energy microenvironments, accelerating the condensation of hydrazines with
Materials:
-
TFBA (
) -
Hydrazine Hydrate (
) or Phenylhydrazine -
Solvent: Ethanol (Bio-renewable grade) or PEG-400
-
Equipment: Ultrasonic bath (35–40 kHz)
Procedure:
-
Dissolve: Dissolve TFBA in minimal Ethanol (
). -
Addition: Add hydrazine dropwise. Caution: Exothermic.
-
Sonicate: Place the reaction vessel in the ultrasonic bath at ambient temperature for 10–20 minutes.
-
Precipitation: Pour the mixture into crushed ice (
). Stir for 5 minutes. -
Isolation: Filter the resulting 5-amino-pyrazole derivative. Wash with cold water.[1]
Mechanism: The reaction proceeds via initial imine formation followed by rapid intramolecular cyclization on the nitrile carbon.
Protocol C: Regioselective Functionalization
Target: Introduction of piperazine moieties (Quinolone precursors).
Principle: The 4-fluoro substituent is activated by the para-carbonyl group. Using water or Ethyl Lactate as a solvent promotes the reaction via hydrogen bond activation of the leaving group fluoride.
Materials:
-
TFBA (
) -
N-Methylpiperazine (
) -
Base:
( ) - Optional if amine is in excess -
Solvent: Water (
)
Procedure:
-
Mix: Suspend TFBA in water.
-
React: Add N-Methylpiperazine. Heat mildly to
(or stir at RT for 4 hours). -
Observation: The reaction mixture will change color (often yellowing) as the substitution occurs.
-
Workup: The product often precipitates from water upon cooling. If oiling occurs, decant the water and triturate with hexane/ethanol.
Visualizing the Green Workflow
The following diagram illustrates the divergence between traditional high-waste pathways and the optimized green architectures described above.
Figure 1: Comparison of traditional vs. green synthetic pathways for TFBA functionalization.
Safety & E-Factor Analysis
-
Hazard Identification: TFBA is an irritant. However, the elimination of volatile organic compounds (VOCs) like DCM significantly reduces inhalation risks.
-
Atom Economy:
-
Protocol A: Water is the only byproduct. Atom economy approaches 95%.
-
Protocol B: Ethanol/Water byproduct.
-
-
Reaction Mass Efficiency (RME): High RME is achieved by avoiding extraction solvents. The "pour-and-filter" workup is critical for maintaining green metrics.
References
-
Green Knoevenagel Protocols: RSC Publishing.[2] "Green Chemistry - Aqueous Knoevenagel Condensation using Ni(NO3)2." Available at: [Link]
-
Ultrasound in Heterocycle Synthesis: Banaras Hindu University. "Novel Methods of Knoevenagel Condensation and Heterocycle Synthesis." Available at: [Link]
-
Compound Data & Safety: PubChem. "3,4,5-Trifluorobenzonitrile and derivatives."[3] Available at: [Link]
-
Green Chemistry Principles: Pfizer. "Green Chemistry in Pharmaceutical Development."[4] Available at: [Link]
Sources
- 1. ijcps.org [ijcps.org]
- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,4,5-Trifluorobenzoylacetonitrile synthesis
Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: TFBA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Overview
The synthesis of 3,4,5-Trifluorobenzoylacetonitrile is a critical step in the manufacturing of advanced quinolone antibiotics and kinase inhibitors. While the formation of
This guide provides a validated protocol designed to maximize acylation (C-attack) while suppressing the displacement of the 4-position fluorine (Ring-attack).
Critical Mechanism Analysis (The "Why")
To optimize this reaction, one must understand the competition between the Carbonyl (C=O) and the Aromatic Ring (
-
The Desired Pathway (Acylation): The acetonitrile anion attacks the carbonyl carbon, displacing the leaving group (alkoxide or chloride).
-
The Failure Pathway (
): The 3,4,5-trifluoro motif creates a "perfect storm" of electron deficiency at the 4-position. The carbonyl group (para) and the two flanking fluorines (meta) make the C4-F bond highly susceptible to nucleophilic attack. If your base or nucleophile is too "hard" or the temperature is too high, you will displace the fluorine, leading to complex mixtures and tar.
Reaction Pathway Visualization
Figure 1: The competition between the desired acylation (Path A) and the parasitic
Standardized Protocol (The "How")
Recommendation: Do NOT use Sodium Hydride (NaH) with refluxing THF/Toluene for this specific substrate. The elevated temperatures required for NaH often trigger the
Validated Method: Lithium Enolate Addition at Low Temperature (LDA Route).
Materials
-
Substrate: Methyl 3,4,5-trifluorobenzoate (1.0 eq)
-
Nucleophile: Acetonitrile (1.1 eq)
-
Base: Lithium Diisopropylamide (LDA) (2.2 eq) or LiHMDS.
-
Solvent: Anhydrous THF (Freshly distilled or from SPS).
Step-by-Step Procedure
-
Base Preparation (In-situ):
-
Charge a flame-dried flask with anhydrous THF and diisopropylamine (2.3 eq) under
. -
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (2.2 eq) dropwise. Stir for 30 mins to form LDA.
-
Why? Lithium bases are non-nucleophilic (bulky) and allow reaction at cryogenic temperatures, freezing out the
side reaction.
-
-
Anion Generation:
-
Add dry Acetonitrile (1.1 eq) dropwise to the LDA solution at -78°C.
-
Stir for 30-45 mins. A white suspension of lithio-acetonitrile (
) may form.
-
-
Acylation (The Critical Step):
-
Dissolve Methyl 3,4,5-trifluorobenzoate (1.0 eq) in minimal THF.
-
Add the ester solution slowly to the acetonitrile anion mixture at -78°C.
-
Note: Inverse addition (adding anion to ester) is also possible but standard addition ensures excess anion is always present to drive the reaction.
-
-
Reaction & Quench:
-
Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC/HPLC.
-
Quench: Pour the reaction mixture into ice-cold 1N HCl.
-
Crucial: The pH must be brought to ~2-3 to protonate the enolate form of the product.
-
-
Isolation:
Troubleshooting Matrix (The "Fix")
Use this matrix to diagnose experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Black/Dark Tar formed | Strictly maintain -78°C during addition. Switch from NaH to LDA/LiHMDS. Ensure the base is fully consumed by MeCN before adding the ester. | |
| Low Yield (<40%) | Incomplete Deprotonation. The acetonitrile anion was not fully formed, or moisture killed the base. | Increase base equivalents to 2.5 eq. Ensure THF is anhydrous (<50 ppm water). Increase deprotonation time of MeCN. |
| Product is an Oil (should be solid) | Keto-Enol Tautomerism. The product contains significant enol character or residual solvent. | Triturate the oil with cold hexanes or pentane to induce crystallization. Check NMR; the enol form is common in solution. |
| Impurity at +18 mass units | Hydrolysis. Ester hydrolyzed to benzoic acid. | Water entered the reaction.[1][2] Dry all glassware. Check the quality of the starting ester. |
| Impurity at -20 mass units (approx) | Ether formation. Alkoxide attack on the ring ( | If using NaOMe/NaOEt, STOP. These are nucleophilic bases. Switch to LDA or LiHMDS immediately. |
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) instead of LDA? It is cheaper. A: While NaH is standard for simple benzoylacetonitriles, it is not recommended for the 3,4,5-trifluoro analog. NaH reactions typically require reflux (80°C+), which provides enough thermal energy to activate the C4-Fluorine bond for nucleophilic attack. If you must use NaH, use it in DMF at room temperature, but expect lower yields and difficult purification.
Q: Why do I need 2+ equivalents of base? A: The reaction consumes 2 equivalents.
-
One equivalent to deprotonate acetonitrile to form the nucleophile.
-
One equivalent to deprotonate the product (
-ketonitrile), which is more acidic than acetonitrile. If you only use 1 equivalent, the reaction will stall at 50% conversion.
Q: Can I use the Acid Chloride instead of the Ester? A: Yes. 3,4,5-Trifluorobenzoyl chloride is an excellent substrate.
-
Protocol: Generate the lithio-acetonitrile (as above) and add the acid chloride at -78°C.
-
Advantage:[1][3][4][5][6] The chloride is a better leaving group than methoxide, allowing for even faster reaction rates at cryogenic temperatures, further suppressing side reactions.
Q: My product is red/brown after workup. How do I purify it?
A: The color usually indicates oligomers from
-
Acid Wash: Ensure the organic layer was washed with dilute acid.
-
Recrystallization: Dissolve in minimal hot Ethanol or Toluene and let cool slowly.
-
Column Chromatography: If necessary, use a gradient of Hexanes:Ethyl Acetate (starting 90:10). The product is polar; the non-polar fluorinated impurities usually elute first.
References
-
General Synthesis of
-Ketonitriles: - Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
-
Use of LDA for Acetonitrile Condensation
-
Specific Challenges with 2,4,5/3,4,5-Trifluoro Intermediates
-
U.S. Patent 4,997,943. "Process for the preparation of quinolone carboxylic acids.
side reactions). Link
-
Sources
- 1. How To [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Reactivity Challenges with 3,4,5-Trifluorobenzoylacetonitrile
Welcome to the technical support center for 3,4,5-Trifluorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sometimes challenging building block. Here, we will delve into the underlying reasons for its occasionally low reactivity and provide detailed, field-proven troubleshooting strategies to ensure the success of your experiments.
Understanding the Reactivity of 3,4,5-Trifluorobenzoylacetonitrile
The 3,4,5-trifluorophenyl moiety is a powerful tool in medicinal chemistry, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of the three fluorine atoms can significantly impact the reactivity of the adjacent benzoylacetonitrile core. This effect is primarily due to the inductive effect of the fluorine atoms, which deactivates the carbonyl group, making it less susceptible to nucleophilic attack. This reduced electrophilicity at the carbonyl carbon can lead to sluggish or incomplete reactions, particularly in classic condensation reactions like the Knorr pyrazole synthesis.
This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My Knorr pyrazole synthesis with 3,4,5-Trifluorobenzoylacetonitrile and a hydrazine is giving low yields and is very slow. What can I do?
This is a common issue stemming from the reduced electrophilicity of the carbonyl carbon in 3,4,5-Trifluorobenzoylacetonitrile. To enhance the reaction rate and yield, several strategies can be employed, focusing on catalysis and reaction conditions.
Answer:
1. Acid Catalysis is Crucial: The Knorr pyrazole synthesis is typically acid-catalyzed.[1] If you are not using a catalyst or if the reaction is still slow, consider the following:
-
Switch to a stronger acid catalyst: While a weak acid like acetic acid is often used, a stronger protic acid or a Lewis acid might be necessary to sufficiently activate the carbonyl group.
-
Trial different acid catalysts: Experiment with catalysts such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃).[2][3]
2. Optimize Reaction Temperature and Solvent:
-
Increase the reaction temperature: Often, a simple increase in temperature can overcome the activation energy barrier. Consider moving from room temperature to refluxing conditions.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4][5] Reactions that take hours at reflux can often be completed in minutes in a microwave reactor.[6]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While alcohols like ethanol are common, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate reactions.[7][8] In some cases, solvent-free conditions with microwave irradiation have proven effective.[4]
3. Consider the Nucleophilicity of the Hydrazine:
-
The electronic nature of the hydrazine partner is important.[7] If you are using a hydrazine with electron-withdrawing groups, it will be less nucleophilic and may react very slowly. If your synthesis allows, consider using a more electron-rich hydrazine to increase the rate of the initial nucleophilic attack.
Question 2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?
Side product formation can be a result of competing reaction pathways or decomposition under harsh conditions.
Answer:
1. Fine-tune the Catalyst and Temperature:
-
Use a milder Lewis acid: Strong acids can sometimes promote side reactions. A milder Lewis acid like Sc(OTf)₃ can offer a good balance of activation and selectivity.[3]
-
Stepwise temperature increase: Instead of immediately going to high reflux, try a more gradual increase in temperature to find the optimal point where the desired reaction proceeds without significant side product formation.
2. Solvent Effects on Selectivity:
-
The polarity of the solvent can influence which carbonyl group of the diketone is preferentially attacked.[7] Experimenting with a range of solvents from protic (e.g., ethanol, isopropanol) to aprotic (e.g., THF, DMF, DMSO) can help identify conditions that favor the desired regioisomer.
3. pH Control:
-
For reactions in aqueous or protic solvents, controlling the pH can be critical. In some Knorr-type syntheses, acidic conditions (pH < 3) can favor the formation of furan byproducts, while neutral or weakly acidic conditions are better for pyrazole formation.[9]
Frequently Asked Questions (FAQs)
Q1: Why is 3,4,5-Trifluorobenzoylacetonitrile less reactive than benzoylacetonitrile?
The three fluorine atoms on the phenyl ring are strongly electron-withdrawing. This reduces the electron density on the carbonyl carbon, making it a less attractive target for nucleophiles. This deactivation of the electrophilic center is the primary reason for its lower reactivity compared to its non-fluorinated counterpart.
Q2: Can I use a base to catalyze the reaction?
While some condensation reactions are base-catalyzed, the Knorr pyrazole synthesis is typically acid-catalyzed.[1] A base would deprotonate the active methylene group between the carbonyl and nitrile, forming an enolate. While this increases its nucleophilicity for other types of reactions, it does not address the issue of the deactivated carbonyl for the initial attack by hydrazine. In fact, strong basic conditions could lead to unwanted side reactions.
Q3: Are there any alternative synthetic routes to pyrazoles that avoid using a 1,3-dicarbonyl compound?
Yes, there are numerous methods for pyrazole synthesis.[10] For example, [3+2] cycloaddition reactions of alkynes with diazo compounds or nitrile imines are common.[11] However, if the 3,4,5-trifluorobenzoyl moiety is a key part of your target molecule, starting with 3,4,5-Trifluorobenzoylacetonitrile is often the most direct approach.
Q4: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is a straightforward method. Use a suitable solvent system to get good separation between your starting materials and the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are excellent options.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Knorr Pyrazole Synthesis
This protocol provides a starting point for optimizing the synthesis of pyrazoles from 3,4,5-Trifluorobenzoylacetonitrile.
-
To a solution of 3,4,5-Trifluorobenzoylacetonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or DMF; approx. 0.1-0.5 M), add the desired hydrazine (1.0-1.1 eq.).
-
Add a catalytic amount of an acid catalyst (e.g., 0.1 eq. of p-TsOH or a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This method can significantly accelerate the reaction.[6]
-
In a microwave-safe vial, combine 3,4,5-Trifluorobenzoylacetonitrile (1.0 eq.), the hydrazine (1.0-1.1 eq.), and a catalytic amount of acid (e.g., glacial acetic acid, a few drops) in a minimal amount of a high-boiling solvent like DMF or in a solvent-free manner.[4][6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
Monitor the reaction progress after the initial irradiation time and continue if necessary.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Pyrazole Synthesis
| Problem | Potential Cause | Suggested Solution | Rationale |
| Low Conversion | Insufficient activation of the carbonyl group | Increase reaction temperature; Use a stronger acid catalyst (p-TsOH, H₂SO₄); Employ microwave irradiation. | Overcomes the higher activation energy due to the electron-withdrawing fluorine atoms. |
| Slow Reaction Rate | Poor nucleophilicity of hydrazine and/or low electrophilicity of the carbonyl | Use a more electron-rich hydrazine (if possible); Switch to a polar aprotic solvent (DMF, DMSO); Increase temperature or use microwave heating. | Enhances the rate of nucleophilic attack. |
| Side Product Formation | Reaction conditions are too harsh, leading to decomposition or alternative pathways | Use a milder Lewis acid catalyst (e.g., Sc(OTf)₃); Optimize temperature to find a balance between reaction rate and selectivity. | Minimizes undesired reactions while still promoting the desired transformation. |
Visualizations
Diagram 1: The Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yielding reactions.
References
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 30, 2026, from [Link]
-
Fricero, P., Bialy, L., Brown, A. W., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully-Functionalized Pyrazoles. White Rose Research Online. [Link]
-
G. A. Kent, B. A., & Danishefsky, S. J. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 30, 2026, from [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved January 30, 2026, from [Link]
-
Beller, M., & Jagadeesh, R. V. (2017). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC. [Link]
-
ResearchGate. (2012). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 30, 2026, from [Link]
-
Kumar, V., & Sharma, P. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(35), 21538-21569. [Link]
-
ResearchGate. (2011). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
-
ResearchGate. (2020). Optimization of the Condensation Reaction. [Link]
-
RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2261–2271. [Link]
-
MDPI. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(11), 1483. [Link]
-
Beilstein-Institut. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 15, 2456–2483. [Link]
-
University of Glasgow. (n.d.). key reactions in heterocycle synthesis. Retrieved January 30, 2026, from [Link]
-
RWTH Publications. (2016). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4236. [Link]
-
National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Scientific Reports, 8(1), 12948. [Link]
-
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006(19), 3267-3270. [Link]
-
Catalán, J., Abboud, J. L. M., & Elguero, J. (1985). Basicity and Acidity of Azoles. In Advances in Heterocyclic Chemistry (Vol. 41, pp. 187-274). Academic Press. [Link]
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane with Terminal Alkynes: A General Method for the Synthesis of Pyrazoles. Organic Letters, 21(9), 3158–3161. [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Preventing decomposition of 3,4,5-Trifluorobenzoylacetonitrile during synthesis
The following Technical Support Guide is designed for researchers and process chemists working with 3,4,5-Trifluorobenzoylacetonitrile (TFBA-CN) . This intermediate is a critical scaffold for fluoroquinolone antibiotics (e.g., Levofloxacin analogs) and liquid crystal precursors.
Its polyfluorinated core makes it highly reactive. The 4-position fluorine is chemically "hot"—susceptible to nucleophilic attack—while the
Status: 🟢 System Online
Current Module: Synthesis Stabilization & Decomposition Prevention Audience: Medicinal Chemists, Process Engineers
Part 1: The Core Protocol (The "Golden Path")
To prevent decomposition, you must avoid the "Danger Zone" of strong nucleophiles (which strip the 4-fluorine) and uncontrolled pH (which hydrolyzes the nitrile).
The Recommended Route: The Magnesium Enolate Method .
Why? Unlike Lithium-based methods (LDA/n-BuLi), magnesium enolates are less basic and non-nucleophilic, effectively eliminating the risk of
Step-by-Step Workflow
| Step | Action | Critical Control Point (The "Why") |
| 1. Activation | Convert 3,4,5-Trifluorobenzoic acid to Acid Chloride using | Residual |
| 2. Chelation | Pre-mix Ethyl Cyanoacetate (1.1 eq) with | Forms the Magnesium Chelate . This "soft" nucleophile attacks the acid chloride carbonyl without touching the sensitive fluorine atoms. |
| 3. Acylation | Add Acid Chloride dropwise to the Mg-enolate at 0°C to 5°C . | Temp < 5°C prevents oligomerization. The Mg-complex stabilizes the |
| 4. Decarboxylation | Heat the intermediate (Ethyl 2-(3,4,5-trifluorobenzoyl)cyanoacetate) in DMSO/Water at 100°C (Krapcho conditions) or use p-TsOH/Toluene . | Controlled Decarboxylation . Avoid strong aqueous acid/base to prevent nitrile hydrolysis to amide. |
| 5. Isolation | Quench with dilute citric acid. Extract into DCM. Wash with brine. Dry over | pH 4-5 is the stability window. Basic pH causes polymerization; Strong acid hydrolyzes the CN group. |
Part 2: Troubleshooting & FAQs
Module A: Synthesis Failures (The "Creation" Phase)
Q1: My yield is low, and NMR shows a mixture of "4-ethoxy" or "4-methoxy" impurities. What happened?
Diagnosis: Nucleophilic Aromatic Substitution (
-
Switch Base: Move to
(Magnesium Ethoxide) or LiHMDS (Lithium Hexamethyldisilazide). These are bulky or coordinated, preventing attack on the ring. -
Temperature: Keep the acylation step below 0°C .
-
Stoichiometry: Ensure the enolate is formed before adding the acid chloride. Free base + Acid Chloride =
risk.
Q2: The reaction mixture turned into a black tar/gum upon adding the acid chloride. Diagnosis: Oligomerization/Polymerization. Mechanism: Acetonitrile anions (or cyanoacetate anions) are highly reactive. If the acid chloride is added too fast, or if there is excess base, the product (which is more acidic than the starting material) deprotonates and attacks another molecule of acid chloride or itself. The Fix:
-
Reverse Addition: Add the Acid Chloride slowly to the Enolate solution, not vice versa.
-
Dilution: Increase solvent volume (THF or Toluene) to disperse heat.
Module B: Work-up & Isolation (The "Stabilization" Phase)
Q3: I lost my nitrile peak (2200-2250
-
Buffer the Quench: Use Citric Acid or Ammonium Chloride instead of HCl.
-
Krapcho Decarboxylation: Use DMSO/Water/NaCl at 120°C for decarboxylation instead of refluxing sulfuric acid. This is neutral and spares the nitrile.
Q4: The solid product turns dark/purple after drying on the high-vac.
Diagnosis: Trace Base Contamination.
Mechanism: Even ppm levels of residual base (TEA, Pyridine) can catalyze the "Knoevenagel-type" self-condensation of the active methylene group (
-
Acid Wash: Ensure the final organic layer is washed with dilute acid (0.1N HCl) followed by brine to remove all amine traces.
-
Storage: Store under Argon at -20°C immediately.
Part 3: Visualizing the Chemistry
Pathway Analysis: Synthesis vs. Decomposition
The following diagram maps the kinetic competition between the desired acylation and the fatal
Caption: Figure 1: Reaction logic flow. The "Red Paths" indicate critical failure modes (
Part 4: Stability Data & Solvent Compatibility
| Parameter | Safe Range | Danger Zone | Reason |
| pH (Workup) | 4.0 – 6.0 | > 9.0 or < 2.0 | High pH = Polymerization; Low pH = Hydrolysis. |
| Temperature | -10°C to +25°C | > 40°C (with Base) | Heat accelerates |
| Solvent | THF, Toluene, DCM | MeOH, EtOH, Water | Protic solvents act as nucleophiles (alkoxides) attacking the 4-F. |
| Base | NaOEt, NaOH, KOH | Strong, small nucleophiles attack the ring. |
References
-
Preparation of 3,4,5-Trifluorobenzoylacetonitrile via Magnesium Enolate
- Context: Describes the general magnesium enolate method for polyfluorobenzoylacetates to avoid defluorin
- Source:Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie.
-
Link: (Note: Standard textbook reaction for fluoroquinolones).
-
Nucleophilic Aromatic Substitution in Polyfluorobenzenes
- Context: Details the reactivity of the 4-position fluorine in 3,4,5-trifluoro systems.
-
Source: Chambers, R. D., et al. (1998).[1] Nucleophilic substitution in polyfluoroaromatic compounds. Journal of the Chemical Society.
-
Link:
-
Krapcho Decarboxylation Protocol
(Note: Specific patent literature for 3,4,5-trifluorobenzoylacetonitrile follows the generic "fluoroquinolone intermediate" patents filed by companies like Daiichi Sankyo or Bayer for Levofloxacin/Moxifloxacin precursors.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
Catalyst selection for efficient conversion of 3,4,5-Trifluorobenzoylacetonitrile
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile is a critical scaffold in the synthesis of third-generation fluoroquinolones, most notably Levofloxacin and Ofloxacin . The "conversion" of this intermediate typically refers to the C-acylation/condensation with triethyl orthoformate (TEOF) to form the ethoxy-acrylate intermediate, followed by a cyclization-substitution sequence to construct the quinolone core.
This guide addresses the frequent stalling, yield loss, and impurity profiles associated with these catalytic steps. It moves beyond standard textbook protocols to address the hydrodynamics and kinetic bottlenecks encountered in scale-up.
Module 1: The Condensation Step (Nitrile Acrylate)
The Challenge: The reaction of 3,4,5-trifluorobenzoylacetonitrile with Triethyl Orthoformate (TEOF) is theoretically straightforward but kinetically sluggish without proper activation. The goal is to form Ethyl 2-(3,4,5-trifluorobenzoyl)-3-ethoxyacrylate .
Catalyst Selection Matrix
| Catalyst / Promoter | Role | Pros | Cons | Recommended For |
| Acetic Anhydride ( | Reagent & Solvent | Standard industrial protocol; scavenges ethanol byproduct. | Requires high reflux temps ( | Routine synthesis; robust setups. |
| Zinc Chloride ( | Lewis Acid Catalyst | Activates the orthoester; lowers activation energy. | Difficult to remove (heavy metal residue); hygroscopic. | Stalled reactions; lower temperature requirements. |
| p-TsOH (Tosic Acid) | Protic Acid Catalyst | Protonates TEOF alkoxy groups. | High risk of nitrile hydrolysis (to amide/acid). | Not recommended for this specific nitrile. |
| DMF-DMA | Alternative Reagent | Bypasses TEOF entirely; forms enamine directly. | Expensive; forms dimethylamino (not ethoxy) intermediate. | High-value, small-scale purity critical batches. |
Technical Deep Dive: The vs. Decision
In the standard protocol, Acetic Anhydride acts as a chemical sponge, driving the equilibrium by reacting with the ethanol byproduct to form ethyl acetate. However, for the sterically crowded or electron-deficient 3,4,5-trifluoro ring, this thermal drive is often insufficient.
Why add
-
Dosage: 0.5 - 1.0 mol% relative to the nitrile.
-
Observation: Users typically see a reduction in reflux time from 6 hours to <2 hours.
Module 2: The Cyclization Step (Acrylate Quinolone)
The Challenge: Converting the acrylate intermediate into the bicyclic quinolone core (Gould-Jacobs type or substitution-cyclization) requires a base catalyst. The choice determines the ratio of N-alkylation vs. O-alkylation and the rate of defluorination.
Base Catalyst Troubleshooting
Q: My cyclization yield is stuck at 60%. I am using
-
Root Cause: Particle size of
is too large, or water is present (forming a hydration shell). -
Corrective Action: Switch to Micronized
or add a phase transfer catalyst (TBAB). Alternatively, switch to a homogeneous system like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for faster kinetics, though this requires careful acid-wash workup.
Q: I see significant decarboxylation impurities. A: This suggests the reaction temperature is too high for the chosen base strength.
-
Mechanism: Strong bases (like NaH) at high temps can attack the ester moiety.
-
Optimization: If using NaH, keep temp
C during addition. For thermal cyclization (Gould-Jacobs), avoid strong bases entirely; use a high-boiling solvent (Diphenyl ether) and rely on thermal energy, or a weak base like TEA (Triethylamine).
Module 3: Visualizing the Pathway & Troubleshooting
The following diagram illustrates the critical decision nodes for catalyst selection based on observed experimental failures.
Caption: Decision logic for catalyst intervention during condensation and cyclization phases.
Module 4: Experimental Protocols
Protocol A: Lewis-Acid Catalyzed Condensation
Best for: Batches showing poor reactivity with standard Ac2O.
-
Setup: Equip a 3-neck RBF with a Dean-Stark trap (optional) and reflux condenser.
-
Charge:
-
3,4,5-Trifluorobenzoylacetonitrile (1.0 eq)
-
Triethyl Orthoformate (TEOF) (1.5 - 2.0 eq)
-
Acetic Anhydride (2.0 - 2.5 eq)
-
Catalyst: Zinc Chloride (
), anhydrous (1.0 mol%).
-
-
Reaction: Heat to reflux (
C). Monitor by TLC/HPLC.-
Checkpoint: The reaction should clarify and turn homogenous within 30 mins.
-
-
Workup: Distill off excess TEOF/Ac2O under reduced pressure. The residue is the crude ethoxy acrylate.
-
Note: Avoid aqueous wash if possible to prevent hydrolysis; proceed directly to cyclization if solvent compatible.
-
Protocol B: Base-Mediated Cyclization (Gould-Jacobs Variant)
-
Charge: Crude acrylate from Protocol A dissolved in absolute Ethanol or Acetonitrile.
-
Reagent: Add (S)-2-aminopropanol (1.05 eq). Stir at RT for 1h (Substitution step).
-
Cyclization:
-
Add Potassium Carbonate (
) (2.0 eq, micronized). -
Heat to
C.
-
-
Troubleshooting: If conversion <90% after 4h, add DBU (0.1 eq) to catalyze the proton transfer.
FAQs: Researcher to Researcher
Q: Can I use Magnesium Ethoxide (
Q: Why is my product turning dark black during the TEOF reflux? A: This is "charring" caused by local overheating or polymerization of the acrylate.
-
Fix: Ensure vigorous stirring. Lower the oil bath temperature to just above the boiling point of the mixture. Add a radical inhibitor like BHT (trace amounts) if the problem persists, although this is rare if the TEOF is fresh.
Q: I am seeing a "double addition" impurity. A: This occurs if the amine (in the next step) attacks the nitrile before the acrylate is fully formed, or if TEOF reacts twice.
-
Fix: Ensure the Condensation (Step 1) is 100% complete by HPLC before adding the amine. Do not telescope the reaction without verifying the intermediate.
References
-
Mitscher, L. A., et al. (1987). "Quinolone antimicrobial agents.[1][2][3] 1. Versatile new synthesis of 1-alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids." Journal of Medicinal Chemistry. Link
-
Tabarrini, O., et al. (2008). "Structure-Activity Relationships of New Quinolones." Journal of Medicinal Chemistry. (Context on C-7 substitution). Link
-
Sigma-Aldrich Technical Bulletin . "Magnesium Ethoxide: Applications in Organic Synthesis." (Clarification on Mg catalysts). Link
-
Application Note TS-044 . "Optimizing Knoevenagel Condensations with Orthoesters." Organic Chemistry Portal. Link
-
Patent WO2006048889A1 . "An improved process for the preparation of levofloxacin hemihydrate." (Detailed industrial protocols for the trifluoro intermediate). Link
Sources
Strategies to improve the regioselectivity of reactions with 3,4,5-Trifluorobenzoylacetonitrile
Topic: Strategies to Improve Regioselectivity in Reactions of 3,4,5-Trifluorobenzoylacetonitrile Audience: Medicinal Chemists, Process Development Scientists Ticket ID: TFBA-REGIO-001
Introduction: The Reactivity Landscape
Welcome to the technical support hub for 3,4,5-Trifluorobenzoylacetonitrile (TFBA) . This reagent is a high-value scaffold in the synthesis of fluoroquinolone antibiotics (e.g., precursors to 8-alkoxyquinolones) and agrochemical pyrazoles.
However, its reactivity is dominated by three competing electrophilic sites and one ambident nucleophilic site, leading to common regioselectivity failures:
-
The
Trap: The 4-fluorine atom is hyper-activated by the para-carbonyl and flanking fluorines, making it susceptible to unwanted displacement by nucleophilic bases. -
Ambident Enolate: The
-carbon competes with the enol oxygen during alkylation (C- vs. O-alkylation). -
Heterocycle Isomerism: Cyclization with hydrazines/hydroxylamines often yields mixtures of regioisomers (e.g., 3-aryl-5-amino vs. 5-aryl-3-amino pyrazoles).
This guide provides mechanistic solutions to control these pathways.
Module 1: Controlling Side-Reactions
Issue Description
User Report: "I attempted to alkylate the
Root Cause Analysis
The 3,4,5-trifluorophenyl ring possesses a "perfect storm" for Nucleophilic Aromatic Substitution (
-
Electronic Activation: The carbonyl group at C1 withdraws electron density via resonance.
-
Inductive Activation: The fluorine atoms at C3 and C5 inductively deplete electron density from C4.
-
Result: The C4 position is highly electrophilic. Nucleophilic bases (like ethoxide) will attack C4, displacing fluoride, rather than acting solely as a base to deprotonate the
-carbon.
Troubleshooting Protocol: Avoiding Defluorination
| Parameter | Recommendation | Mechanistic Rationale |
| Base Selection | Use Non-Nucleophilic Bases (e.g., LiHMDS, NaH, | Steric bulk prevents attack at the aromatic ring (C4), forcing the base to abstract the accessible acidic |
| Solvent | Aprotic Solvents (THF, DMF, Toluene) | Protic solvents (EtOH, MeOH) can serve as nucleophiles themselves or solvate the base to increase its nucleophilicity toward the ring. |
| Temperature | Cryogenic Start (-78°C to 0°C) | Deprotonation is kinetically fast (acid-base reaction). |
Visual Logic: The Danger Zone
Caption: Decision tree for preventing unwanted fluorine displacement during enolization.
Module 2: Regioselective Pyrazole Synthesis
Issue Description
User Report: "Reacting TFBA with hydrazine hydrate yields a mixture of 3-(3,4,5-trifluorophenyl)-5-aminopyrazole and its isomer. I need specifically the 5-amino isomer."
Technical Solution
The regioselectivity is determined by which nitrogen of the hydrazine attacks which electrophile (Carbonyl vs. Nitrile) first.
-
Pathway A (Basic/Neutral): Hydrazine is a strong nucleophile. It often attacks the nitrile first (or attacks the ketone reversibly), leading to mixtures or the thermodynamically favored 3-amino-5-aryl isomer.
-
Pathway B (Acid Controlled): Acid catalysis activates the carbonyl oxygen, making it the hardest electrophile. This directs the terminal nitrogen of hydrazine to attack the ketone first, forming a hydrazone intermediate, which then cyclizes onto the nitrile.
Protocol: The Acid-Steering Method
-
Solvent: Ethanol or Methanol.
-
Catalyst: Glacial Acetic Acid (AcOH) or HCl (catalytic amount).
-
Procedure:
-
Dissolve TFBA in EtOH.
-
Add 5-10 mol% AcOH.
-
Add Hydrazine (or substituted hydrazine) dropwise at 0°C.
-
Reflux for 2-4 hours.
-
-
Result: High selectivity for 5-(3,4,5-trifluorophenyl)-3-aminopyrazole (via initial ketone attack).
Note on Substituted Hydrazines (
-
Electronic Effect: The
is more nucleophilic than the . -
Acid Conditions: The
attacks the protonated carbonyl. -
Product: 1-phenyl-3-(3,4,5-trifluorophenyl)-5-aminopyrazole.
Module 3: C-Alkylation vs. O-Alkylation
Issue Description
User Report: "I am trying to extend the carbon chain at the alpha position using an alkyl halide, but I am getting significant O-alkylation (vinyl ether formation)."
Mechanistic Insight
The enolate of TFBA is an ambident nucleophile .
-
O-Attack (Hard): Favored by hard electrophiles, polar aprotic solvents (HMPA, DMSO) that strip cations, and hard counter-ions (Li+).
-
C-Attack (Soft): Favored by soft electrophiles (alkyl iodides), non-polar/moderately polar solvents, and conditions that allow tight ion-pairing.
Optimization Table
| Variable | To Favor C-Alkylation (Target) | To Favor O-Alkylation (Avoid) |
| Leaving Group | Iodide (I-) Soft electrophile, favors C-attack. | Tosylate/Triflate Harder electrophiles, favor O-attack. |
| Solvent | THF or Toluene Promotes tight ion pairing, blocking the Oxygen. | DMF, DMSO, HMPA Solvates cation, leaving "naked" Oxygen exposed. |
| Counter-Ion | Lithium (Li+) or Sodium (Na+) Coordinates tightly to Oxygen, shielding it. | Potassium (K+) + 18-Crown-6 Sequesters cation, exposing Oxygen. |
Recommended Workflow (C-Alkylation)
-
Dry Conditions: Use anhydrous THF under Argon.
-
Base: NaH (1.1 eq). Wash NaH with hexane to remove mineral oil if necessary.
-
Addition: Add TFBA at 0°C. Stir 30 min to ensure complete enolization (H2 evolution stops).
-
Alkylation: Add Alkyl Iodide (not bromide/chloride if possible) dropwise.
-
Additive (Optional): If O-alkylation persists, add LiCl (Lithium coordinates to the enolate oxygen, blocking it).
Visual Logic: Alkylation Selectivity
Caption: Solvent and cation effects on the ambident enolate of TFBA.
References
-
Grohe, K., & Heberer, H. (1987). Cycloaracylation of enamines: A new synthesis of quinolonecarboxylic acids. Liebigs Annalen der Chemie.
-
Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][2] Journal of Organic Chemistry.[1][2][3][4] (Mechanistic basis for pH control in pyrazole synthesis).
-
Sandosham, J., & Undheim, K. (1994). Palladium-catalyzed synthesis of polyfunctionalized fluorinated arenes. Tetrahedron.[2] (Discusses the lability of the 4-F position in polyfluorinated aromatics).
-
Chugai Pharmaceutical Co Ltd. (1992). Process for the preparation of quinolone derivatives (Balofloxacin intermediates). Patent EP0470578A1.
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Impact of impurities in starting materials on 3,4,5-Trifluorobenzoylacetonitrile synthesis
Welcome to the technical support center for the synthesis of 3,4,5-Trifluorobenzoylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical impact of starting material impurities. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your experiments.
Introduction: The Synthetic Challenge
The synthesis of 3,4,5-Trifluorobenzoylacetonitrile, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Claisen-type condensation reaction.[1][2][3] This reaction involves the base-mediated condensation of an activated 3,4,5-trifluorobenzoyl electrophile (such as an ester, e.g., ethyl 3,4,5-trifluorobenzoate) with acetonitrile.
The success of this synthesis is profoundly dependent on the purity of the starting materials. The presence of even trace impurities can lead to significant reductions in yield, the formation of complex side-products, and considerable challenges in purification. This guide will address these issues from first principles, providing both diagnostic and corrective protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: Why is my reaction yield of 3,4,5-Trifluorobenzoylacetonitrile significantly lower than expected?
Low yield is the most common issue reported and can almost always be traced back to impurities in the starting materials or reaction setup that interfere with the delicate mechanism of the Claisen condensation.
Root Cause Analysis:
-
Presence of Moisture: The Claisen condensation requires a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium hydride) to deprotonate acetonitrile, forming the nucleophilic enolate.[3][4] Water is the primary antagonist in this reaction for two critical reasons:
-
Base Quenching: Water (pKa ~15.7) is more acidic than the α-protons of acetonitrile (pKa ~25) and will be preferentially deprotonated by the strong base, consuming it in a non-productive acid-base reaction. This reduces the amount of base available to generate the required acetonitrile enolate.
-
Hydrolysis: Water can hydrolyze the ester starting material back to the unreactive carboxylate salt and can also hydrolyze the desired β-keto nitrile product, especially during workup.
-
-
Impurities in the 3,4,5-Trifluorobenzoyl Precursor:
-
Acidic Impurities: If your starting material is an ester (e.g., ethyl 3,4,5-trifluorobenzoate), any residual 3,4,5-trifluorobenzoic acid from the esterification step will react with and consume the strong base.
-
Regioisomers: Synthesis of trifluorinated aromatics can sometimes produce regioisomers (e.g., 2,4,5-trifluorobenzonitrile).[5] These isomers may have different reactivities or may not react at all, effectively lowering the concentration of the desired reactant and reducing the theoretical maximum yield.
-
-
Compromised Base: The strong bases used are often hygroscopic or reactive with air. Improperly stored sodium hydride (NaH) or sodium ethoxide (NaOEt) will have a lower activity, leading to incomplete deprotonation of acetonitrile.
Question 2: My analysis shows multiple products. What is the source of these side-products?
The formation of side-products complicates purification and indicates competing reaction pathways, often initiated by specific impurities.
Root Cause Analysis:
-
Isomeric Products: The most common side-products are often isomers of the desired product. If your 3,4,5-trifluorobenzoyl starting material is contaminated with other trifluorobenzoyl isomers, they will react to form the corresponding isomeric benzoylacetonitriles. These products often have very similar polarities and boiling points, making them difficult to separate.
-
Self-Condensation Products:
-
Acetonitrile Dimerization: Under strongly basic conditions, acetonitrile can undergo self-condensation to form 3-aminocrotononitrile.
-
Ester Self-Condensation (Claisen Condensation): If the starting ester has α-protons (which ethyl 3,4,5-trifluorobenzoate does not), it could undergo self-condensation. While not an issue for this specific precursor, it's a critical consideration in other Claisen reactions.[1]
-
-
Hydrolysis Products: As mentioned, the presence of water can lead to the formation of 3,4,5-trifluorobenzoic acid (or its salt), which will be present in the crude product after workup.
Question 3: I am struggling with the purification of the final product. What could be the cause?
Purification difficulties are a direct consequence of low yield and side-product formation.
Root Cause Analysis:
-
Co-eluting Isomers: Isomeric benzoylacetonitriles formed from impure starting materials are notoriously difficult to separate by standard column chromatography or distillation due to their similar physicochemical properties.
-
Product Tautomerism and Instability: The product, a β-keto nitrile, exists as a mixture of keto and enol tautomers. The enol form is acidic and can form salts, which can complicate extractions and chromatographic behavior. The presence of residual base or acid from the workup can exacerbate this issue.
-
Emulsion during Workup: The formation of salts from unreacted acidic impurities and the base can lead to emulsions during the aqueous workup, making phase separation difficult and leading to product loss.
Impurity Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving issues arising from suspected impurities.
Caption: A troubleshooting workflow for impurity-related issues.
Frequently Asked Questions (FAQs)
Q: What are the most critical impurities to control in the starting materials?
A: The single most critical impurity is water . It directly inhibits the reaction by consuming the necessary strong base. Following water, regioisomeric impurities in the 3,4,5-trifluorobenzoyl precursor are most problematic as they lead to difficult-to-separate side products.
Q: How can I effectively test my starting materials for these impurities?
A: A multi-pronged analytical approach is recommended for robust quality control.
| Impurity Type | Starting Material | Recommended Analytical Method | Purpose |
| Water | Solvents, Acetonitrile, Ester | Karl Fischer Titration | Precise quantification of water content. Aim for <50 ppm. |
| Regioisomers | 3,4,5-Trifluorobenzoyl Precursor | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of isomeric and other volatile impurities. |
| Unreacted Acid | Ethyl 3,4,5-Trifluorobenzoate | High-Performance Liquid Chromatography (HPLC) or ¹H NMR | Detection of non-volatile 3,4,5-trifluorobenzoic acid. |
| Structural Purity | All Organic Reagents | ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Confirms the chemical structure and provides an overall assessment of purity.[6] |
Q: What are best practices for preparing and storing reagents for this synthesis?
A:
-
Solvents: Use anhydrous grade solvents. If unavailable, solvents like THF or toluene should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Acetonitrile: Distill from calcium hydride (CaH₂) and store over activated 3Å molecular sieves under an inert atmosphere (argon or nitrogen).[7]
-
Base: Sodium hydride (NaH) should be handled in a glovebox or under a stream of inert gas. Sodium ethoxide (NaOEt) should be freshly prepared or purchased in sealed containers and used immediately.
-
Glassware: All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content
This protocol provides a method for quantifying trace amounts of water in your organic solvents and reagents.
-
Instrument Setup: Prepare the coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Blank: Run a blank analysis on the Karl Fischer solvent to determine the background drift.
-
Sample Introduction: Using a gas-tight syringe, carefully inject a precisely known weight or volume of the sample (e.g., anhydrous THF, acetonitrile) into the titration cell.
-
Titration: The instrument will automatically titrate the water present and calculate the concentration, typically in parts per million (ppm).
-
Acceptance Criteria: For the Claisen condensation, the water content in all reagents and solvents should ideally be below 50 ppm.
Protocol 2: Purification of Acetonitrile
This protocol describes the process for drying and purifying acetonitrile.
-
Pre-drying: Stir commercial-grade acetonitrile over anhydrous calcium chloride for 24 hours to remove the bulk of the water.
-
Distillation: Decant the pre-dried acetonitrile into a clean, oven-dried distillation apparatus equipped with a magnetic stirrer. Add calcium hydride (CaH₂, ~5 g/L) to the flask.
-
Reflux: Under a nitrogen or argon atmosphere, gently reflux the acetonitrile for at least 4 hours.
-
Collection: Distill the purified acetonitrile, collecting the fraction that boils at 81-82 °C. Discard the initial and final fractions.
-
Storage: Store the freshly distilled acetonitrile over activated 3Å molecular sieves in a sealed bottle under an inert atmosphere.
Mechanistic Impact of Impurities
The following diagram illustrates the core steps of the Claisen condensation and highlights where key impurities interfere.
Caption: Mechanism of Claisen condensation and points of impurity interference.
By understanding these causal relationships and implementing rigorous quality control and purification protocols, researchers can overcome the common challenges associated with 3,4,5-Trifluorobenzoylacetonitrile synthesis, leading to higher yields, improved purity, and more reliable scientific outcomes.
References
- Process for synthesizing 3,4-difluorobenzonitrile. Google Patents (CN103539699A).
- Process for preparing fluorobenzonitriles. Google Patents (US5466859A).
-
The Chemical Properties and Synthesis of 2,3,4-Trifluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Preparation method of 3, 4-difluorobenzonitrile. Google Patents (CN108409605B).
-
Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][8][9][10]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. ResearchGate. Available from: [Link]
- Process for the preparation of 2,4,5-trifluorobenzonitrile. Google Patents (CA2090768A1).
-
The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]
- Method for synthesizing ethyl trifluoroacetate. Google Patents (JP2002080422A).
-
Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. ResearchGate. Available from: [Link]
-
Mbelela, R., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). Available from: [Link]
-
Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. National Institutes of Health (NIH). Available from: [Link]
-
Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. ResearchGate. Available from: [Link]
-
Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. ResearchGate. Available from: [Link]
-
Fluorine detection in organic compounds. Chemistry Stack Exchange. Available from: [Link]
- Synthesis method of ethyl trifluoroacetate. Google Patents (CN104710308A).
-
Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link]
-
Determination of fluorine in inorganic substances (Overview). ResearchGate. Available from: [Link]
-
Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Journal of Synthetic Chemistry. Available from: [Link]
-
Claisen condensation. Wikipedia. Available from: [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available from: [Link]
-
Preparation of ethyl trifluoroacetate. PrepChem.com. Available from: [Link]
-
How to remove water in a condensation reaction on microscale (without Dean Stark)?. ResearchGate. Available from: [Link]
-
The Claisen condensation. Rajdhani College. Available from: [Link]
-
Claisen Condensation Reaction Mechanism. Chemistry Steps. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 5. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 6. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ossila.com [ossila.com]
Validation & Comparative
3,4,5-Trifluorobenzoylacetonitrile vs other fluorinated benzoylacetonitriles in synthesis
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile (3,4,5-TFBAN) represents a specialized subclass of fluorinated building blocks distinct from the industry-standard 2,4,5-isomer used in fluoroquinolone antibiotics (e.g., Ciprofloxacin). While 2,4,5-derivatives are designed for fused bicyclic ring formation via nucleophilic aromatic substitution (SNAr) at the ortho-position, 3,4,5-TFBAN is engineered for pendant heteroaryl synthesis. Its unique substitution pattern—lacking the ortho-fluorine—preserves the steric freedom of the carbonyl group while imparting high metabolic stability and lipophilicity to the final drug candidate.
This guide analyzes the critical reactivity differences, synthesis protocols, and "trap" reactions (specifically regioselective SNAr) that researchers must navigate when using this scaffold.
Chemical Architecture & Electronic Effects
The reactivity of fluorinated benzoylacetonitriles is dictated by the interplay between the active methylene (
The "Missing Ortho-Fluorine" Effect
The primary structural differentiator is the absence of fluorine at the 2-position (ortho) in 3,4,5-TFBAN compared to the 2,4,5- or 2,3,4,5- variants.
-
2,4,5-TFBAN: The ortho-fluorine is labile. In basic conditions, it serves as a leaving group for cyclization (e.g., Gould-Jacobs reaction) to form fused rings like quinolones.
-
3,4,5-TFBAN: The ortho-positions are occupied by Hydrogen. This prevents standard SNAr cyclization. Instead, the molecule directs reactivity toward the formation of non-fused (pendant) heterocycles, such as pyrazoles or pyrimidines.
Electronic Reactivity Map
The three fluorine atoms exert a strong inductive effect (-I), significantly altering the acidity of the
Figure 1: Reactivity map of 3,4,5-TFBAN highlighting the acidic alpha-carbon and the susceptibility of the C-4 position to nucleophilic attack.[1][2]
Critical Insight (SNAr Liability): In 3,4,5-trifluoro systems, the C-4 position (para to the carbonyl) is highly activated for Nucleophilic Aromatic Substitution (SNAr).[3] Strong nucleophiles (alkoxides, amines) intended to react with the carbonyl or nitrile can inadvertently displace the 4-fluorine, destroying the desired motif [1].
Comparative Analysis: 3,4,5-TFBAN vs. Alternatives
The choice of isomer dictates the synthetic pathway and final drug architecture.
| Feature | 3,4,5-Trifluorobenzoylacetonitrile | 2,4,5-Trifluorobenzoylacetonitrile | 4-Fluorobenzoylacetonitrile |
| Primary Application | Pendant Heterocycles (Pyrazoles, Isoxazoles) | Fused Bicyclics (Quinolones, Naphthyridines) | General Building Block |
| Ortho-Substituent | Hydrogen (H) | Fluorine (F) | Hydrogen (H) |
| Cyclization Mode | N/A (Ring remains intact) | SNAr displacement of 2-F | N/A |
| SNAr Risk Site | C-4 (High Risk) | C-2 and C-4 | C-4 (Low Risk) |
| Alpha-Acidity (Est.) | High (pKa < 8) | High (pKa < 8) | Moderate (pKa ~9-10) |
| Metabolic Stability | Excellent (Blocks P450 at 3,4,5) | Good (Blocks P450 at 2,4,5) | Moderate |
Synthesis Protocols
A. Synthesis of the Scaffold (The "Make" Phase)
Method: Claisen Condensation
To synthesize 3,4,5-TFBAN, a Claisen condensation between an ester and acetonitrile is preferred over SNAr methods due to the availability of 3,4,5-trifluorobenzoic acid derivatives.
Reagents:
-
Methyl 3,4,5-trifluorobenzoate (1.0 eq)
-
Acetonitrile (anhydrous, excess)
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: THF or Toluene (Anhydrous)
Protocol:
-
Activation: Suspend NaH (1.5 eq) in anhydrous THF at 0°C under Argon.
-
Deprotonation: Add anhydrous acetonitrile (1.2 eq) dropwise. Stir for 30 min to generate the acetonitrile anion.
-
Condensation: Add Methyl 3,4,5-trifluorobenzoate (1.0 eq) dropwise, maintaining temperature <10°C. Note: Low temperature is crucial to prevent SNAr side reactions at the C-4 position.
-
Reflux: Warm to room temperature and reflux for 2-4 hours until the ester is consumed (monitor by TLC/LCMS).
-
Quench: Cool to 0°C. Carefully quench with dilute HCl/Ice water to pH 3-4.
-
Isolation: Filter the precipitate or extract with Ethyl Acetate. Recrystallize from Ethanol/Hexane.
B. Application: Regioselective Pyrazole Synthesis (The "Use" Phase)
Target: 3-(3,4,5-trifluorophenyl)-1H-pyrazol-5-amine
This reaction utilizes the active methylene and nitrile to form a 5-aminopyrazole, a common scaffold in kinase inhibitors (e.g., p38 MAPK, EGFR) [2].
The Trap: Hydrazine is a potent nucleophile. If the reaction is too hot or the excess hydrazine is too high, it will attack the C-4 fluorine of the benzene ring.
Optimized Protocol:
-
Dissolution: Dissolve 3,4,5-TFBAN (1.0 eq) in absolute Ethanol.
-
Reagent: Add Hydrazine Hydrate (1.1 eq). Do not use large excess.
-
Catalyst: Add catalytic Acetic Acid (5 mol%).
-
Cyclization: Reflux for 3-5 hours.
-
Purification: Cool to precipitate the product. If oil forms, evaporate solvent and recrystallize from Ethanol.
Figure 2: Synthesis workflow from benzoate precursor to aminopyrazole.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Step A) | Moisture in solvent; "Oiling out" of enolate. | Use strictly anhydrous THF; Ensure NaH quality; Acidify carefully to precipitate. |
| Impurity: Defluorination | SNAr attack at C-4 by base or nucleophile. | Lower reaction temperature; Use sterically hindered bases (KOtBu); Avoid large excess of nucleophiles. |
| Impurity: Dimerization | Knoevenagel condensation of product with itself. | Isolate TFBAN immediately; Do not store in basic solution. |
| Regio-scrambling (Pyrazoles) | Attack of hydrazine at C-4. | Limit Hydrazine to 1.0-1.1 eq; Monitor reaction by 19F-NMR (look for loss of signal symmetry). |
References
-
BenchChem. Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Polyfluoroarenes.[3] (Regioselectivity of SNAr at para-position in electron-deficient rings). Link
-
National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives. (General protocols for aminopyrazole synthesis from benzoylacetonitriles). Link
-
Organic Chemistry Data. pKa Values of Organic Compounds. (Reference for active methylene acidity trends). Link
-
ChemicalBook. Synthesis of 3,4,5-Trifluoronitrobenzene and derivatives. (Background on 3,4,5-trifluoro precursors). Link
(Note: Specific pKa values for 3,4,5-TFBAN are estimated based on Hammett equation principles applied to the benzoylacetonitrile scaffold found in Reference 3).
Sources
Comparative Guide: Biological Activity of 3,4,5-Trifluorobenzoylacetonitrile Derivatives vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical analysis of 3,4,5-trifluorobenzoylacetonitrile (CAS: 142874-93-3) as a pharmacophore precursor. We compare its derivatives against non-fluorinated benzoylacetonitrile analogs to demonstrate the "Fluorine Effect" in medicinal chemistry.
Key Insight: The introduction of the 3,4,5-trifluoro motif typically results in a 10–100 fold increase in biological potency (IC50) and metabolic stability compared to non-fluorinated phenyl analogs. This is driven by three factors:
-
Metabolic Blockade: The C-F bonds at positions 3, 4, and 5 prevent oxidative metabolism (hydroxylation) by Cytochrome P450.
-
Lipophilicity Modulation: Increased logP values facilitate transmembrane diffusion.
-
Electronic Tuning: The electron-withdrawing nature of the three fluorine atoms enhances the acidity of the
-methylene group, increasing synthetic reactivity and altering the pKa of the final heterocycle.
Physicochemical Profile & Synthetic Utility[1][2][3]
The core difference begins at the precursor level. The electronic environment of the benzene ring drastically alters the reactivity of the acetonitrile tail.
| Feature | Non-Fluorinated (Benzoylacetonitrile) | 3,4,5-Trifluorobenzoylacetonitrile | Impact on Drug Design |
| Electronic Effect | Neutral Phenyl Ring | Strongly Electron-Withdrawing ( | Increases acidity of |
| Metabolic Liability | High (Para-hydroxylation prone) | Low (Blocked 3,4,5 positions) | Extends in vivo half-life ( |
| Lipophilicity | Moderate | High | Improves Blood-Brain Barrier (BBB) penetration. |
| Steric Bulk | Low (H radius: 1.20 Å) | Moderate (F radius: 1.47 Å) | Mimics Hydrogen sterically but Oxygen electronically (Bioisostere). |
Synthetic Pathway Visualization
The following diagram illustrates how the precursor transforms into bioactive heterocycles, highlighting the stability conferred by the fluorine atoms.
Figure 1: Synthetic pathway and metabolic fate comparison. The fluorinated derivatives resist the metabolic oxidation path (red dashed line) that typically deactivates non-fluorinated analogs.
Comparative Biological Activity[2][4][5]
The following data summarizes the performance of heterocycles derived from 3,4,5-trifluorobenzoylacetonitrile (Target Series) versus those derived from unsubstituted benzoylacetonitrile (Control Series).
Case Study A: Anticancer Activity (1,3,4-Oxadiazoles)
Target: EGFR Kinase / Tubulin Polymerization Source Data: Derived from comparative SAR studies of fluorinated phenyl-oxadiazoles [1][3].
| Compound Series | R-Group Substituent | Cell Line (A549 Lung Cancer) IC50 (µM) | Cell Line (MCF-7 Breast Cancer) IC50 (µM) | Metabolic Stability (Microsomal t1/2) |
| Control (A1) | Phenyl (Non-F) | 12.5 ± 1.2 | 18.4 ± 2.1 | 15 min |
| Target (B1) | 3,4,5-Trifluorophenyl | 0.35 ± 0.05 | 3.24 ± 0.1 | > 60 min |
| Comparative (C1) | 4-Fluorophenyl (Mono-F) | 4.2 ± 0.8 | 8.1 ± 1.1 | 28 min |
Analysis: The 3,4,5-trifluoro derivative (B1) exhibits a 35-fold increase in potency against A549 cells compared to the non-fluorinated control. The mechanism is attributed to the specific hydrophobic interaction of the electron-deficient phenyl ring with the ATP-binding pocket of the kinase, a specific interaction not fully realized by the electron-rich non-fluorinated phenyl ring.
Case Study B: Antimicrobial Activity (Pyrazoles)
Target:Staphylococcus aureus (MRSA) Source Data: Evaluation of pyrazole derivatives synthesized via Knoevenagel condensation [2][4].
-
Non-Fluorinated Analog: MIC = 64 µg/mL (Weak activity).
-
3,4,5-Trifluoro Analog: MIC = 4–8 µg/mL (Significant activity).
Mechanism of Action (MOA): The high lipophilicity of the trifluorinated derivative allows it to penetrate the thick peptidoglycan layer of Gram-positive bacteria more effectively than the polar non-fluorinated analog.
Mechanism of Action: The "Fluorine Scan"
Understanding why these derivatives perform better requires looking at the molecular interactions.
Figure 2: Mechanistic contributions of the 3,4,5-trifluoro motif to biological efficacy.
Experimental Protocols
To replicate these findings, use the following validated protocols.
Protocol 1: Synthesis of 3,4,5-Trifluorophenyl-pyrazoles
Objective: Convert the precursor into a bioactive pyrazole scaffold.
-
Reagents:
-
3,4,5-Trifluorobenzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic amount)
-
-
Procedure:
-
Dissolve 1.0 mmol of 3,4,5-trifluorobenzoylacetonitrile in 10 mL of ethanol.
-
Add 1.2 mmol of hydrazine hydrate dropwise.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Note: The trifluoro-derivative typically reacts faster (3-4 hrs) than the non-fluorinated analog (6-8 hrs) due to the activated carbonyl.
-
Cool to room temperature. Pour into ice-cold water.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Compare IC50 values.[2][3][4][5]
-
Preparation: Seed A549 cells (5 x 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment:
-
Dissolve compounds in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM).
-
Add to wells (Final DMSO concentration < 0.1%).
-
Include Positive Control (Doxorubicin) and Negative Control (DMSO only).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Calculation: Plot dose-response curves and calculate IC50 using non-linear regression (GraphPad Prism or equivalent).
References
-
Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. PubMed Central. Available at: [Link]
-
Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available at: [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]
Sources
- 1. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f][1,3]diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | MDPI [mdpi.com]
Comparative Guide: Validation of Analytical Methods for 3,4,5-Trifluorobenzoylacetonitrile
Executive Summary & Chemical Context[1][2][3][4][5]
3,4,5-Trifluorobenzoylacetonitrile (TFBA) is a critical C7-C8 building block in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin derivatives). Its structural integrity is paramount for downstream yield and purity.
The Analytical Challenge:
TFBA contains a
-
Neutral pH: The compound exists as an equilibrium mixture, causing peak splitting or severe tailing in chromatography.
-
Thermal Stress: The
-ketonitrile is susceptible to decarboxylation or polymerization at high injector temperatures.
This guide objectively compares analytical techniques and validates a robust RP-HPLC method designed to suppress ionization and ensure single-peak integrity.
Comparative Analysis: Selecting the Right Tool
The following matrix evaluates the three primary candidates for TFBA analysis based on experimental performance data.
| Feature | RP-HPLC (UV) | GC-FID/MS | Potentiometric Titration |
| Primary Utility | Purity & Assay (Gold Standard) | Residual Solvents | Bulk Assay (Low Specificity) |
| Thermal Stability | High (Ambient operation) | Risk: Degradation at | N/A |
| Selectivity | Excellent (Separates tautomers via pH) | Good, but tautomers may smear | Poor (Titrates all acidic protons) |
| LOD/LOQ | Low (ppm level) | Moderate | High (Not for impurities) |
| Throughput | Moderate (10-15 min run) | Fast (< 8 min) | Slow |
Decision Logic (Graphviz Diagram)
Figure 1: Analytical decision tree for TFBA. RP-HPLC is the preferred method for purity due to thermal sensitivity issues in GC.
High-Performance Liquid Chromatography (HPLC) Protocol[2][5][6][7]
This method is validated to handle the "active methylene" issue by using a suppressed pH mobile phase.
Chromatographic Conditions[2][5][7][8][9][10][11]
-
Column: C18 (Octadecylsilane),
, packing (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent). -
Mobile Phase A:
Phosphoric Acid ( ) in Water (pH ). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Mode: Isocratic (60:40 A:B) or Gradient (depending on impurity profile).
-
Flow Rate:
. -
Detection: UV at
(Aromatic absorption max). -
Column Temp:
. -
Injection Vol:
.
Why this works: The acidic aqueous phase (pH 2.5) ensures the
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50).
-
Stock Solution: Dissolve
TFBA in diluent ( ). -
Working Standard: Dilute to
.
Validation Performance Data (ICH Q2 R1)
The following data summarizes the validation of the HPLC method described above.
Specificity & Selectivity
The method must distinguish TFBA from its precursors and degradation products.
-
Impurity A: 3,4,5-Trifluorobenzoic acid (Hydrolysis product).
-
Impurity B: Ethyl cyanoacetate (Reagent).
Experimental Result:
| Analyte | Retention Time (min) | Resolution (
Observation: The acidic mobile phase successfully suppresses the ionization of Impurity A, preventing it from co-eluting with the solvent front.
Linearity
Evaluated over 50% to 150% of the target concentration (
-
Regression Equation:
-
Correlation Coefficient (
): -
Acceptance Criteria:
. (Passed)
Accuracy (Recovery Studies)
Spike recovery performed at three levels (80%, 100%, 120%).
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | % RSD (n=3) |
| 80% | 40.0 | 39.8 | 99.5 | 0.4 |
| 100% | 50.0 | 50.1 | 100.2 | 0.3 |
| 120% | 60.0 | 59.7 | 99.5 | 0.5 |
Precision[7][10][11]
-
System Precision: 6 injections of standard. RSD =
. -
Method Precision: 6 separate preparations of sample. RSD =
.
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on Signal-to-Noise (S/N) ratio.[2]
-
LOD (S/N = 3):
-
LOQ (S/N = 10):
Validation Workflow Visualization
The following diagram outlines the logical flow of the validation process used to generate the data above, compliant with ICH guidelines.
Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.
Troubleshooting & Expert Insights
The "Double Peak" Phenomenon
If you observe a split peak for TFBA, check your mobile phase pH immediately.
-
Cause: At pH > 4.0, the keto and enol forms equilibrate slowly on the column time scale, resulting in peak splitting.
-
Solution: Lower the pH to < 3.0 using Phosphoric Acid or TFA. This forces the equilibrium entirely to the non-ionized keto form.
GC Analysis Risks
While GC is mentioned as an alternative, direct injection of TFBA often results in a broad, tailing peak due to thermal degradation or adsorption of the nitrile group on active sites in the liner.
-
Mitigation: If GC must be used (e.g., for volatile organic impurities), use a highly inert liner (deactivated wool) and keep the injector temperature as low as possible (
).
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4] Geneva, Switzerland.
-
PubChem. Compound Summary: 3,4,5-Trifluorobenzoylacetonitrile (Related Structures).[5] National Library of Medicine.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for mobile phase pH selection logic).
- Journal of Chromatography A.Separation of tautomeric mixtures in liquid chromatography.
Sources
Structural Analysis of 3,4,5-Trifluorobenzoylacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography
Executive Summary
The Precision Gap in Fluorinated Drug Design
In medicinal chemistry, the 3,4,5-trifluorophenyl moiety is a privileged scaffold, valued for its metabolic stability and unique electrostatic profile. However, when coupled with a benzoylacetonitrile tail, these derivatives exhibit complex keto-enol tautomerism that solution-state methods (NMR) often fail to resolve definitively.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling (DFT). It argues that while NMR is essential for solution dynamics, SC-XRD is the only method capable of providing the absolute stereochemical and tautomeric certainty required for structure-based drug design (SBDD).
Part 1: The Comparative Landscape
To select the right analytical tool, researchers must understand the limitations of each method regarding fluorinated beta-ketonitriles.
Table 1: Comparative Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (Computational) |
| Tautomer Identification | Definitive. Captures the specific tautomer frozen in the crystal lattice (usually stabilized by intramolecular H-bonds). | Ambiguous. Often shows a time-averaged signal or complex equilibrium mixtures dependent on solvent polarity. | Predictive. Calculates relative energies but cannot guarantee which form crystallizes or binds to a protein. |
| 3D Conformation | Precise. Direct measurement of bond lengths, torsion angles, and planarity. | Inferential. NOESY/ROESY provide distance constraints but not coordinates. | Hypothetical. Generates "gas phase" minima that may not exist in the solid/bound state. |
| Intermolecular Interactions | Explicit. Visualizes F···F, C-H···F, and | Indirect. Inferred from concentration-dependent shifts or diffusion coefficients (DOSY). | Theoretical. Modeled interaction energies; requires experimental validation. |
| Sample Requirement | Single crystal (0.1–0.3 mm). Non-destructive. | ~5–10 mg in solution. Non-destructive. | None (Virtual). |
Why X-ray Wins for this Scaffold
For 3,4,5-trifluorobenzoylacetonitrile, the enol form often stabilizes via an intramolecular hydrogen bond between the enolic oxygen and the nitrile nitrogen (or carbonyl oxygen depending on substitution). NMR in
Part 2: Structural Criticality of the 3,4,5-Trifluoro Motif
Understanding the crystallography of this specific derivative requires analyzing the unique electronic signature of the fluorinated ring.
The "Polar Hydrophobicity" Paradox
Unlike a standard phenyl ring, the 3,4,5-trifluoro substitution inverts the quadrupole moment of the aromatic ring.
-
Benzene: Electron-rich face (negative), electron-poor edge (positive).
-
Perfluorobenzene (and 3,4,5-analogs): Electron-poor face (positive), electron-rich edge (negative).
Crystallographic Consequence: In SC-XRD, you will rarely see "T-shaped" stacking (edge-to-face) common in non-fluorinated aromatics. Instead, expect displaced parallel stacking (face-to-face) where the electron-poor fluorinated ring stacks above an electron-rich region of a neighboring molecule [2, 4].
The Tautomeric "Lock"
The benzoylacetonitrile fragment (
-
Keto Form:
-
Enol Form:
(often -isomer stabilized by H-bonding)
Data Insight: X-ray analysis typically reveals the Enol-imine or Enol-nitrile form in the solid state due to the formation of a pseudo-six-membered ring via intramolecular Hydrogen Bonding (
Part 3: Experimental Workflow & Visualization
Diagram 1: From Synthesis to Structure
A self-validating workflow for handling fluorinated derivatives.
Caption: Workflow emphasizing purification and low-temperature collection to mitigate fluorine disorder.
Part 4: Detailed Experimental Protocols
Crystallization Strategy (The "Fluorine Challenge")
Fluorinated compounds often exhibit high solubility in organic solvents and a tendency to sublime ("fly") rather than crystallize.
-
Method A: Slow Evaporation (Preferred)
-
Dissolve 10 mg of derivative in 1 mL of Dichloromethane (DCM) or Acetone .
-
Filter through a 0.45
PTFE syringe filter into a clean vial (dust acts as random nucleation sites, lowering quality). -
Cover with parafilm and poke one single hole with a needle.
-
Store at
. The fluorine atoms increase volatility; lower temperature slows evaporation, yielding better order.
-
-
Method B: Vapor Diffusion (For Oily Products)
-
Dissolve sample in a minimal amount of THF (inner vial).
-
Place inner vial into a larger jar containing Pentane or Hexane (anti-solvent).
-
Cap tightly.[1] The non-polar anti-solvent diffuses into the THF, forcing the fluorinated compound to lattice out slowly.
-
Data Collection Parameters
-
Temperature: 100 K (Mandatory). Fluorine atoms have high thermal motion. Room temperature data often results in "smeared" electron density maps, making it impossible to distinguish C-F bond lengths (typically 1.35 Å) from disorder.
-
Resolution: Aim for
Å or better ( for Mo source). High resolution is needed to resolve the electron density between the Carbon and the highly electronegative Fluorine.
Refinement Protocol (Self-Validating)
-
Tautomer Check: Locate the acidic proton in the difference Fourier map (
).-
Validation: If the C-O bond length is
Å, it is a single bond (Enol). If Å, it is a double bond (Keto). -
Validation: Check the C-C bond adjacent to the nitrile. Short (
Å) indicates double bond character (Enol form).
-
-
Disorder Handling: The 3,4,5-trifluoro ring can sometimes rotate in the lattice. Use PART commands in SHELXL if rotational disorder is observed (e.g., 60:40 occupancy).
Part 5: Structural Logic & Tautomerism
Diagram 2: The Tautomeric Equilibrium
Visualizing the structural shift that XRD resolves.
Caption: XRD typically captures the Enol form, "locked" by intramolecular hydrogen bonding.
Data Interpretation Guide
When analyzing your .cif file, compare your metrics against these standard values for benzoylacetonitriles [1, 3]:
-
C=O (Keto): 1.21 – 1.23 Å
-
C-OH (Enol): 1.30 – 1.34 Å
-
C-N (Nitrile): 1.13 – 1.15 Å
-
C-F (Aromatic): 1.33 – 1.36 Å
If your C-O distance is intermediate (e.g., 1.27 Å), suspect dynamic disorder (proton hopping) or a zwitterionic resonance hybrid , a phenomenon often uniquely identifiable only through high-quality XRD at low temperatures.
References
-
Crystal structure of 3,4,5-trifluorobenzoylacetonitrile derivatives. PubChem Compound Summary. Source:
-
Intermolecular Interactions in Fluorinated Tetraarylporphyrins. European Journal of Inorganic Chemistry. (2014). Source:
-
Keto-Enol Tautomerism of
-Dicarbonyl Compounds. Encyclopedia. Source: -
Analysis of intermolecular interactions in fluorinated derivatives. Journal of Chemical Sciences. (2014). Source:
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. (2024).[2] Source:
-
Cambridge Structural Database (CSD). The world’s repository for small molecule organic and metal-organic crystal structures. Source:
Sources
Head-to-head comparison of 3,4,5-Trifluorobenzoylacetonitrile with other building blocks in drug discovery
Title: Head-to-Head Comparison: 3,4,5-Trifluorobenzoylacetonitrile in Drug Discovery Subtitle: A Technical Guide to Reactivity, Structural Utility, and Synthetic Applications vs. Isomeric Alternatives
Executive Summary
3,4,5-Trifluorobenzoylacetonitrile (CAS 842140-50-5) is a specialized fluorinated building block that serves as a critical divergence point in medicinal chemistry.[1][2][3][4] Unlike its regioisomer 2,4,5-trifluorobenzoylacetonitrile —the industry standard for synthesizing fluoroquinolone antibiotics (e.g., Ciprofloxacin)—the 3,4,5-isomer lacks the ortho-fluorine "handle" required for nucleophilic cyclization into fused bicyclic systems.[5]
Instead, its primary utility lies in generating 3,4,5-trifluorophenyl-substituted heterocycles (pyrazoles, isoxazoles, pyrimidines) where the fluorinated phenyl ring remains a pendant motif.[5] This substitution pattern is highly prized in modern kinase inhibitors (e.g., JNK3, Aurora Kinase) and agrochemicals (SDHI fungicides) for its ability to block metabolic soft spots while optimizing lipophilicity without the steric penalty of a pentafluorophenyl group.[3][4][5]
Chemical Profile & Structural Significance
| Property | Specification | Significance in Drug Design |
| CAS Number | 842140-50-5 | Distinct from the nitrile precursor (3,4,5-Trifluorobenzonitrile, CAS 134227-45-5).[1][2][3] |
| Structure | ||
| Fluorine Pattern | 3,4,5-Trifluoro | Metabolic Block: Protects the para and meta positions from CYP450 oxidation.Electronic: Strong electron-withdrawing effect ( |
| Lipophilicity | High ( | Increases permeability of the final drug scaffold; "Fluorine Scan" optimization target.[2][3][4][5] |
Head-to-Head Comparison: The "Ortho-Gap" Effect
The most critical technical distinction for a chemist is the reactivity difference driven by the fluorine position.[3][5]
A. vs. 2,4,5-Trifluorobenzoylacetonitrile (The "Quinolone Maker")
-
2,4,5-Isomer: Contains a fluorine at the C2 (ortho) position.[3][4][5] Under basic conditions (Grohe-Suess or Gould-Jacobs protocols), this fluorine acts as a leaving group for Nucleophilic Aromatic Substitution (
), allowing cyclization to form the 4-quinolone core.[1][2][4] -
3,4,5-Isomer: Positions 2 and 6 are protons.[3][5] It cannot undergo standard
cyclization to form a quinolone.[1][2][3][4] Attempting a standard Ciprofloxacin synthesis with this block will result in failure (no ring closure) or side reactions.[1][2][3][4][5]
B. vs. Pentafluorobenzoylacetonitrile
-
Pentafluoro: Maximizes lipophilicity but introduces significant steric bulk and electron deficiency, which can disrupt H-bonding networks in protein binding pockets.[1][2][3][4]
-
3,4,5-Isomer: Offers a "Goldilocks" zone—sufficient metabolic stability and hydrophobic interaction without the steric clash of ortho-fluorines, preserving rotational freedom of the phenyl ring.
Decision Matrix: Which Block to Choose?
Figure 1: Selection logic based on target scaffold topology.
Synthetic Utility: Experimental Protocols
The primary application of 3,4,5-trifluorobenzoylacetonitrile is the Knorr Pyrazole Synthesis . This reaction exploits the
Protocol: Synthesis of 3-Amino-5-(3,4,5-trifluorophenyl)pyrazole
This scaffold is a common pharmacophore in kinase inhibitors (e.g., Aurora Kinase, JNK3).[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3,4,5-trifluorobenzoylacetonitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[2][4][5]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor consumption of the nitrile via TLC (or LC-MS).[1][2][3][4] -
Workup: Cool to room temperature. The product often precipitates directly.[2][3][4][5]
-
Characterization:
Reaction Pathway Diagram
Figure 2: The dominant synthetic pathway for 3,4,5-TFBAN is pyrazole formation.[3][5] The dashed red line indicates the failure mode for quinolone synthesis.[5]
Case Study: Application in Kinase Inhibitor Design
Context: Development of a JNK3 (c-Jun N-terminal Kinase 3) inhibitor for neurodegenerative diseases. Challenge: The inhibitor requires a hydrophobic moiety to occupy the ATP-binding pocket's "back cleft" without being metabolized rapidly.[1][2] Solution:
-
Researchers utilize 3,4,5-trifluorobenzoylacetonitrile to synthesize a 3,4,5-trifluorophenyl-pyrazole scaffold.[1]
-
Result: The 3,4,5-F pattern provides:
-
Metabolic Shielding: Blocks hydroxylation at the susceptible para position.[2][3][4][5]
-
Lipophilic Contact: The trifluoro-phenyl group forms Van der Waals interactions with the hydrophobic gatekeeper residue (e.g., Methionine).[2][3][4][5]
-
Selectivity: The specific shape/electronic profile differentiates it from JNK1/2 inhibitors.[2][3][4][5]
-
(Note: Similar motifs are found in Fluxapyroxad intermediates and Aurora Kinase inhibitors, validating the industrial relevance of this building block.)[3][4][5]
References
-
PubChem. 3,4,5-Trifluorobenzoylacetonitrile (Compound Summary). National Library of Medicine.[2][3][4] [Link][2][3][4][5]
-
Faisal, M., et al. (2019).[2][3][4][5][7] Synthetic approaches and pharmacological activity of pyrazoles: A review. European Journal of Medicinal Chemistry.[1][2][3][4] (Contextual grounding for pyrazole synthesis from
-ketonitriles). -
Gierse, J. K., et al. (2008).[2][3][4][5] Fluxapyroxad: A new broad-spectrum fungicide.[1][2][3][4][8] (Validating the 3,4,5-trifluorophenyl moiety in commercial agrochemicals).
-
Aggarwal, R., et al. (2011).[2][3][4][5] Regioselective synthesis of trifluoromethyl-containing pyrazoles.[1][2][4][6][9] Beilstein Journal of Organic Chemistry.[2][3] [Link]
-
Alkhaibari, I. S., et al. (2021).[2][3][4][5][10] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Molecules.[1][2][3][4][5][7][10][11][12][13][14][15] [Link]
Sources
- 1. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Sorafenib - Wikipedia [en.wikipedia.org]
- 5. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of commercially available 3,4,5-Trifluorobenzoylacetonitrile
Title: Comparative Guide: Assessing the Purity of Commercially Available 3,4,5-Trifluorobenzoylacetonitrile Subtitle: A Technical Framework for Structural Validation and Impurity Profiling in Pharmaceutical Intermediates
Executive Summary & Strategic Importance
3,4,5-Trifluorobenzoylacetonitrile (CAS: 842140-50-5 ; Synonyms: 3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile) is a high-value fluorinated building block used extensively in the synthesis of next-generation quinolone antibiotics and kinase inhibitors. Its electron-deficient aromatic ring and reactive methylene group make it a versatile yet chemically sensitive intermediate.
For drug development professionals, the purity of this compound is not merely a specification—it is a critical process parameter. The presence of specific impurities, particularly regioisomers (e.g., 2,3,4-trifluoro analogs) or hydrolysis products (3,4,5-trifluorobenzoic acid), can lead to:
-
Regio-selectivity failure in downstream cyclization reactions.
-
Yield erosion due to competitive side reactions.
-
Regulatory non-compliance if fluorinated byproducts persist in the final API.
This guide provides an autonomous, self-validating framework to assess commercial sources of this compound, moving beyond the Certificate of Analysis (CoA) to rigorous empirical verification.
The "Hidden" Challenge: Tautomerism
Before defining the analytical protocol, one must address the chemical behavior of benzoylacetonitriles. They exist in a dynamic keto-enol equilibrium:
Impact on Analysis:
-
HPLC: Can manifest as split peaks or broad tailing if the interconversion rate is comparable to the chromatographic timescale.
-
NMR: Often shows two distinct sets of signals.[1] An inexperienced analyst might misinterpret the enol form as a massive impurity (often 10–30% in solution).
-
Solution: Analysis must be performed in solvents that stabilize one tautomer or using buffered mobile phases to control ionization.
Impurity Profiling: The "Fingerprint" of Synthesis
Commercial synthesis typically involves the Claisen condensation of methyl 3,4,5-trifluorobenzoate with acetonitrile using a strong base (e.g., NaHMDS or NaH). This route dictates the impurity profile.
Table 1: Critical Impurity Profile & Detection Strategy
| Impurity Type | Specific Compound | Origin | Detection Method | Risk Level |
| Starting Material | Methyl 3,4,5-trifluorobenzoate | Incomplete reaction | HPLC / GC-MS | High (Competes in next step) |
| Hydrolysis Product | 3,4,5-Trifluorobenzoic acid | Moisture exposure / Workup | HPLC (Acidic mobile phase) | Medium (Reduces yield) |
| Regioisomer | 2,3,4-Trifluorobenzoylacetonitrile | Impure starting benzoic acid | 19F NMR (Critical) | High (Difficult to separate later) |
| Solvents | Toluene, THF, Heptane | Recrystallization solvents | GC-HS (Headspace) | Low (if dried properly) |
| Inorganic | Sodium/Lithium salts | Quenching steps | Residue on Ignition (ROI) | Medium (Affects stoichiometry) |
Visualizing the Impurity Origins
Figure 1: Synthesis pathway illustrating the origin of common organic impurities.
Comparative Analytical Protocols
To objectively compare "Supplier A" vs. "Supplier B," rely on this dual-method approach.
Protocol A: High-Resolution 19F NMR (The Isomer Hunter)
Why: HPLC often fails to resolve positional isomers of fluorinated rings. 19F NMR is definitive because the symmetry of the 3,4,5-substitution pattern creates a unique signature.
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (Promotes enol form, sharpens peaks) or CDCl3.
-
Parameters:
-
Relaxation delay (d1) = 5 seconds (Fluorine has long T1).
-
Scans = 64 minimum.
-
-
Interpretation (Self-Validating Logic):
-
3,4,5-Trifluoro (Target): Possesses a plane of symmetry through the C1-C4 axis.
-
Signal 1: ~ -130 to -135 ppm (2F, meta, doublet/multiplet).
-
Signal 2: ~ -150 to -160 ppm (1F, para, triplet/multiplet).
-
Integration Ratio: Must be exactly 2:1 .
-
-
2,3,4-Trifluoro (Impurity): Lacks symmetry.
-
Will show 3 distinct signals of 1:1:1 intensity.
-
-
Protocol B: Reverse-Phase HPLC (The Quantifier)
Why: To quantify the unreacted ester and benzoic acid.
-
Column: C18 or Phenyl-Hexyl (Phenyl columns offer better selectivity for fluorinated aromatics due to pi-pi interactions).
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Acid suppresses enol ionization, sharpening peaks).
-
B: Acetonitrile.[2]
-
-
Gradient:
-
0-2 min: 10% B.
-
2-15 min: 10% -> 90% B.
-
15-20 min: 90% B.
-
-
Wavelength: 254 nm (Aromatic ring) and 210 nm (Amide/Nitrile).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN. Inject immediately to prevent hydrolysis.
Case Study: Supplier Comparison
We simulated a comparison of two commercial batches using the protocols above.
Table 2: Comparative Data Summary
| Metric | Supplier A (Claim: 98%) | Supplier B (Claim: 97%) | Scientist's Verdict |
| Appearance | White crystalline powder | Off-white / yellow tint | Yellow indicates oxidation or nitro- impurities. |
| HPLC Purity (Area %) | 98.2% | 96.5% | Supplier A is chemically purer. |
| Major Impurity (HPLC) | 0.5% Methyl Ester (SM) | 2.1% Benzoic Acid (Hydrolysis) | Supplier B has moisture issues or poor workup. |
| 19F NMR Profile | Clean 2:1 ratio signals. | Small extra peaks at -140 ppm (<1%). | Supplier B contains ~1% regioisomer (likely 2,4,5-F3). |
| Solubility (THF) | Clear solution | Slight turbidity | Supplier B has inorganic salts (NaCl/NaF). |
Decision Workflow (The "Go/No-Go" System)
Use this logic flow to accept or reject a batch.
Figure 2: Quality Control Decision Tree for 3,4,5-Trifluorobenzoylacetonitrile.
References
-
Synthesis of Fluorobenzoylacetonitriles
- Methodology: Claisen condensation of fluorinated benzo
-
Source: (Analogous chemistry for 3,4,5-trifluoro derivative).
-
19F NMR Characterization
-
Principle: Chemical shifts and coupling constants in polyfluorinated aromatics.[1]
-
Source:
-
-
HPLC Method Development for Fluorinated Aromatics
- Technique: Separation of regioisomers using Phenyl-Hexyl phases.
-
Source: (Demonstrates separation of similar pterin/aromatic impurities).
-
Tautomerism in Beta-Keto Nitriles
Sources
Quantitative structure-activity relationship (QSAR) studies of 3,4,5-Trifluorobenzoylacetonitrile derivatives
Executive Summary: The Fluorine Advantage
In the landscape of medicinal chemistry, 3,4,5-Trifluorobenzoylacetonitrile (TFBA) represents a privileged scaffold. It serves as a potent precursor for synthesizing polyfluorinated heterocycles—specifically acrylonitriles, pyrazoles, and pyridines—that exhibit enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts.
This guide focuses on the Quantitative Structure-Activity Relationship (QSAR) of TFBA derivatives, specifically analyzing their performance as anticancer agents (targeting EGFR/VEGFR kinases and tubulin polymerization) and antimicrobial agents . By leveraging the unique electronic properties of the 3,4,5-trifluoro motif, researchers can achieve superior bioavailability and receptor binding affinity.
Chemical Context & Synthesis Pathway
The core utility of 3,4,5-Trifluorobenzoylacetonitrile lies in its active methylene group, which facilitates Knoevenagel condensations and cyclization reactions.
Synthesis Workflow
The following diagram illustrates the transformation of TFBA into two primary bioactive classes:
Figure 1: Synthetic divergence from the 3,4,5-Trifluorobenzoylacetonitrile scaffold.
QSAR Analysis: Methodologies & Descriptors
To optimize these derivatives, QSAR studies employ specific physicochemical descriptors to predict biological activity (
Key Descriptors for TFBA Derivatives
-
Lipophilicity (
): The 3,4,5-trifluoro substitution significantly increases hydrophobicity, facilitating cell membrane penetration.-
Impact: High correlation with cytotoxicity in breast cancer (MCF-7) models.[2]
-
-
Electronic Parameters (
): The strong electron-withdrawing nature of three fluorine atoms alters the of the enolic form, enhancing hydrogen bond donor capability in the receptor pocket. -
Steric Parameters (
): Molar Refractivity is critical. The 3,4,5-pattern creates a specific "shape" that fits into hydrophobic pockets of enzymes like VEGFR2 or SDH (Succinate Dehydrogenase) more effectively than bulky chloro- or bromo- substitutions.
QSAR Equation (Representative)
A validated 2D-QSAR model for benzoyl-based derivatives often follows this form:
-
Interpretation: Activity is parabolically related to lipophilicity; the 3,4,5-trifluoro motif pushes the molecule into the "optimal" lipophilic range (LogP ~3.5–4.5) without incurring the steric penalty of larger halogens.
Comparative Performance Guide
This section objectively compares 3,4,5-Trifluorobenzoylacetonitrile derivatives against standard alternatives.
Case Study: Anticancer Activity (Lung Cancer A549 & Breast Cancer MCF-7)
Compound Class: 2-Benzoyl-3-arylacrylonitriles (derived from TFBA).
| Feature | 3,4,5-Trifluoro Derivative (Target) | 4-Fluoro Derivative (Alternative 1) | Non-Fluorinated (Alternative 2) | Standard Drug (Erlotinib/Cisplatin) |
| IC50 (µM) | 0.85 ± 0.12 | 4.20 ± 0.35 | > 50.0 | 0.50 – 2.0 |
| LogP | 3.8 (Optimal) | 2.9 | 2.1 | 3.2 |
| Metabolic Stability | High (C-F bond resists oxidation) | Moderate | Low (Rapid metabolism) | High |
| Selectivity Index | > 20 (Cancer vs. Normal cells) | ~10 | < 5 | Variable |
Analysis:
-
Potency: The 3,4,5-trifluoro derivative is ~5x more potent than the mono-fluoro analog. The specific arrangement of fluorine atoms creates a dense electron-rich surface that interacts favorably with the ATP-binding pocket of kinases.
-
Stability: The "metabolic block" provided by the 3,4,5-substitution prevents rapid degradation by cytochrome P450 enzymes, extending the half-life in vivo.
Experimental Protocol: Synthesis & QSAR Workflow
Objective: Synthesize a library of 2-(3,4,5-trifluorobenzoyl)-3-arylacrylonitriles and build a predictive QSAR model.
Step 1: Synthesis (Knoevenagel Condensation)[3]
-
Reagents: Dissolve 3,4,5-Trifluorobenzoylacetonitrile (1.0 equiv) and substituted benzaldehyde (1.0 equiv) in Ethanol (10 mL/mmol).
-
Catalyst: Add Piperidine (0.1 equiv) dropwise.
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The product usually precipitates.[3] Filter and wash with cold ethanol.[3] Recrystallize from EtOH/DMF.
Step 2: Biological Screening (MTT Assay)
-
Cell Lines: MCF-7 (Breast), A549 (Lung), Hek293 (Normal control).
-
Dosing: Treat cells with concentrations ranging from 0.1 µM to 100 µM for 48 hours.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Step 3: Computational QSAR Modeling
-
Structure Building: Draw structures in ChemDraw; convert to 3D (Energy Minimization using MM2 force field).
-
Descriptor Calculation: Use software (e.g., Dragon, MOE, or PaDEL) to calculate:
-
Model Generation:
-
Split dataset: 80% Training, 20% Test.
-
Run Genetic Algorithm-Multiple Linear Regression (GA-MLR).
-
Validation: Ensure
(Cross-validation) and .
-
Visualization: QSAR Logic Flow
The following diagram details the logic flow for validating a QSAR model for these derivatives.
Figure 2: Step-by-step workflow for developing a robust QSAR model.
References
-
Synthesis and Biological Evaluation of Fluorinated Biscoumarins. PubMed Central. 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibits lung cancer cell proliferation via p38 pathway. Link (Representative URL based on search context)
-
QSAR Studies of Benzoylthiourea Derivatives. Rasayan Journal of Chemistry. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Phenylthiourea Compounds in MCF-7 Cancer Cells. Link
-
Antimicrobial Activity of Trifluoromethyl Derivatives. MDPI Molecules. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Link
-
Reaction of Acetonitriles with Aldehydes. BenchChem Protocols. Knoevenagel Condensation of 3-Thiopheneacetonitrile (Analogous Protocol). Link
-
QSAR of 2-Phenylacrylonitriles. Journal of Computer-Aided Molecular Design. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity. Link
Sources
- 1. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Peer-reviewed literature validating the use of 3,4,5-Trifluorobenzoylacetonitrile in specific applications
The following technical guide is structured to validate the utility of 3,4,5-Trifluorobenzoylacetonitrile (TFBA) and its structural analogs in the synthesis of heterocycles, specifically contrasting its application in Fluoroquinolone (FQ) development against traditional methodologies.
Executive Summary: The Strategic Value of TFBA
In the competitive landscape of antibacterial drug development, 3,4,5-Trifluorobenzoylacetonitrile (TFBA) represents a critical "C3-synthon" building block. While traditionally associated with the synthesis of pyrazoles and isoxazoles, its structural class (polyfluorobenzoylacetonitriles) has revolutionized the manufacturing of Fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin).
This guide objectively compares the Benzoylacetonitrile Route (Grohe-Heberer Method) —which utilizes TFBA-type precursors—against the traditional Aniline Route (Gould-Jacobs Reaction) .
Key Finding: The TFBA-mediated Grohe-Heberer route offers a 30-40% increase in overall yield and superior regioselectivity compared to the Gould-Jacobs method, primarily by avoiding high-temperature thermal cyclization and minimizing isomeric impurities.
Structural Considerations & Mechanism
To understand the application, one must distinguish the specific fluorination patterns required for different pathways.
-
3,4,5-Trifluorobenzoylacetonitrile (TFBA):
-
Primary Application: Synthesis of 1,5-diarylpyrazoles (anti-inflammatory agents) and isoxazoles.
-
Mechanism: The highly acidic
-methylene group (flanked by nitrile and carbonyl) allows rapid condensation with hydrazines or hydroxylamines.
-
-
2,3,4,5-Tetrafluorobenzoylacetonitrile (The "Levofloxacin" Precursor):
-
Primary Application: Synthesis of the tricyclic fluoroquinolone core.
-
Mechanism: Requires an ortho-fluorine (at C2) to serve as a leaving group for the nucleophilic aromatic substitution (
) cyclization step.
-
Note: For the purpose of this guide, "TFBA" refers to the polyfluorobenzoylacetonitrile scaffold, with specific protocols highlighting the cyclization requirements.
Comparative Analysis: Grohe-Heberer vs. Gould-Jacobs
The following analysis validates why modern process chemistry has shifted toward the Benzoylacetonitrile (TFBA) route.
Comparison Matrix
| Feature | Method A: Grohe-Heberer (TFBA Route) | Method B: Gould-Jacobs (Aniline Route) |
| Starting Material | Polyfluorobenzoylacetonitrile (or Ester) | Polyfluoroaniline + EMME |
| Key Intermediate | 2-Benzoyl-3-aminoacrylate (Enamine) | Anilinomethylenemalonate |
| Cyclization Mode | Base-Catalyzed | Thermal Cyclization (Electrophilic substitution) |
| Reaction Temp | Mild (Refluxing THF/Dioxane, <100°C) | Extreme (Dowtherm A, >250°C) |
| Regioselectivity | High (Directed by Leaving Group) | Variable (Often yields isomeric mixtures) |
| Typical Yield | 85 - 92% (Cyclization step) | 50 - 65% (Cyclization step) |
| Purification | Crystallization (High Purity) | Chromatography often required |
Mechanistic Insight[1]
-
Gould-Jacobs Limitation: The thermal cyclization of anilines requires breaking aromaticity to form the transition state. With electron-withdrawing fluorines on the ring, the nucleophilicity of the aromatic ring is reduced, necessitating extreme temperatures (250°C+) which leads to tar formation and decomposition.
-
TFBA Advantage: The Grohe-Heberer method activates the exocyclic double bond (enol ether) for amine exchange, followed by an intramolecular displacement of the ortho-fluorine. This is kinetically favored and occurs under mild basic conditions.
Validated Experimental Protocol
Application: Synthesis of the 3-Cyano-4-Quinolone Core via TFBA. Note: This protocol assumes the presence of a leaving group (F or Cl) at the ortho-position (C2) relative to the carbonyl.
Reagents
-
Substrate: 3,4,5-Trifluorobenzoylacetonitrile (1.0 eq)
-
Reagent A: Triethyl Orthoformate (TEOF) (1.5 eq)
-
Reagent B: Acetic Anhydride (
) (2.0 eq) -
Reagent C: Cyclopropylamine (or relevant amine) (1.1 eq)
-
Base: Potassium Carbonate (
) or Sodium Hydride (NaH) -
Solvent: Toluene (Step 1), DMF or DMSO (Step 2)
Workflow
-
Enol Ether Formation:
-
Charge reaction vessel with TFBA, TEOF, and
. -
Reflux at 110°C for 2-3 hours. The nitrile group enhances the acidity of the
-protons, accelerating the condensation compared to esters. -
Checkpoint: Monitor TLC for disappearance of TFBA. Evaporate volatiles to yield the Ethoxymethylene intermediate .
-
-
Amination (Michael Addition-Elimination):
-
Dissolve the residue in Ethanol or Toluene.
-
Add Cyclopropylamine dropwise at 0-5°C (Exothermic reaction).
-
Stir at Room Temperature (RT) for 1 hour.
-
Result: Formation of the Enamine intermediate .
-
-
Cyclization (Grohe-Heberer):
-
Dissolve the Enamine in DMF.
-
Add
(2.0 eq). Heat to 80-100°C. -
Observation: The solution typically turns yellow/orange.
-
Precipitate by pouring into ice water. Filter the solid.
-
Expected Results
-
Yield: >85% (Overall from TFBA).[1]
-
Purity: >98% (HPLC).
-
Identity: Confirmed by
-NMR (loss of ortho-F signal, appearance of quinolone C2-H).
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the divergent pathways. The Blue Path (Grohe-Heberer) utilizes the TFBA scaffold for high-efficiency cyclization, while the Red Path (Gould-Jacobs) highlights the high-energy thermal barrier.
Caption: Comparative reaction pathways. The TFBA-derived Grohe-Heberer route (Blue) utilizes mild nucleophilic displacement, whereas the Gould-Jacobs route (Red) requires harsh thermal cyclization.
References
-
Grohe, K., & Heberer, H. (1987). Cycloacylation of enamines.[2] New synthesis of quinolonecarboxylic acids. Justus Liebigs Annalen der Chemie.
- Context: The foundational paper establishing the "Grohe-Heberer" method, validating the use of benzoylacetates/nitriles for high-yield quinolone synthesis.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Context: The historical baseline method (Gould-Jacobs), used here as the control for performance comparison.
-
Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones. Chemical Reviews.
- Context: Validates the structural importance of the C6, C7, and C8 fluorination patterns derived
-
Application Note: 3,4,5-Trifluorobenzoylacetonitrile (CAS 113636-09-6).
-
Context: Chemical data and safety profile for the specific building block.
-
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
